Entecavir-d2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H15N5O3 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-amino-9-[(1S,3R,4S)-2-(dideuteriomethylidene)-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-1H-purin-6-one |
InChI |
InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1/i1D2 |
InChI Key |
QDGZDCVAUDNJFG-FIIIVWQOSA-N |
Isomeric SMILES |
[2H]C(=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N)[2H] |
Canonical SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Entecavir-d2: A Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entecavir is a potent and selective antiviral agent primarily used for the treatment of chronic hepatitis B virus (HBV) infection. It is a guanosine nucleoside analogue that effectively suppresses HBV replication by inhibiting the viral DNA polymerase. Entecavir-d2 is a deuterated form of Entecavir, where two hydrogen atoms on the exocyclic methylene group have been replaced with deuterium. This isotopic labeling makes this compound an invaluable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for the quantification of Entecavir in biological matrices using mass spectrometry. This technical guide provides an in-depth overview of the chemical properties and stability of this compound, along with relevant experimental protocols and mechanistic insights.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are crucial for its handling, formulation, and analytical characterization. While some properties are specific to the deuterated analogue, many are comparable to the non-labeled Entecavir.
Table 1: Chemical and Physical Properties of this compound and Entecavir
| Property | This compound | Entecavir |
| Chemical Name | 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)-2-(methylidene-d2)cyclopentyl]-3H-purin-6-one | 2-Amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one |
| Molecular Formula | C₁₂H₁₃D₂N₅O₃[1][2][3] | C₁₂H₁₅N₅O₃ |
| Molecular Weight | ~279.3 g/mol [1][3] | 277.28 g/mol |
| Appearance | Solid[1] | White to off-white powder |
| Melting Point | Data not available | ~220 °C (monohydrate) |
| Boiling Point | Data not available | Data not available |
| Solubility | Soluble in DMSO, Methanol, and Water[1] | Slightly soluble in water (2.4 mg/mL) |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₂)[1] | Not Applicable |
Stability Profile
The stability of a drug substance is a critical parameter that influences its shelf-life, storage conditions, and formulation development. While specific stability studies on this compound are not extensively published, the stability profile of Entecavir provides a strong indication of the expected behavior of its deuterated analogue. Forced degradation studies on Entecavir have been conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.
Summary of Forced Degradation Studies on Entecavir:
-
Acidic and Alkaline Hydrolysis: Entecavir shows susceptibility to degradation under acidic and alkaline conditions.[4][5] One study noted that cytotoxicity increased only under basic conditions.[6]
-
Oxidative Degradation: The drug undergoes extensive degradation under oxidative stress, for instance, when exposed to hydrogen peroxide.[4][5][7]
-
Thermal and Photolytic Stability: Entecavir is relatively stable under thermal and photolytic stress conditions.[4][5]
-
Excipient Compatibility: Studies have shown Entecavir to be compatible with common excipients such as microcrystalline cellulose, crospovidone, titanium dioxide, magnesium stearate, hypromellose, and polyethylene glycol.[8] However, an incompatibility with lactose monohydrate has been reported, which is important for formulation considerations.[8][9]
It is reasonable to expect that this compound will exhibit a similar stability profile. The primary use of this compound as an internal standard in analytical methods necessitates that its stability in analytical solutions be carefully evaluated.
Mechanism of Action
Entecavir is a prodrug that requires intracellular phosphorylation to its active triphosphate form. This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), to inhibit the HBV polymerase.
The mechanism involves three key inhibitory actions on the viral polymerase:
-
Priming: Inhibition of the initiation of DNA synthesis.
-
Reverse Transcription: Blocking the synthesis of the negative DNA strand from the pregenomic RNA template.
-
DNA Synthesis: Preventing the synthesis of the positive DNA strand.
This multi-faceted inhibition effectively halts viral replication.
Caption: Mechanism of action of Entecavir within a hepatocyte.
Experimental Protocols
Stability-Indicating HPLC Method
This protocol is representative of methods used to analyze Entecavir and its degradation products, and is suitable for this compound.[6]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.
-
Column: Gemini C18 column (150 x 4.6 mm, 5 µm particle size).
-
Column Temperature: 30°C.
-
Mobile Phase: A mixture of acetonitrile-water (95:5, v/v) and 0.01 M potassium phosphate buffer (pH 4.0) in a ratio of 9:91 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 253 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 100 µg/mL).
Forced Degradation Study Protocol
This protocol outlines the conditions for stress testing of the drug substance.
-
Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl at 80°C for 24 hours.
-
Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH at 80°C for 24 hours.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to a temperature of 60°C for 24 hours.
-
Photodegradation: Expose the drug solution to UV light (as per ICH Q1B guidelines).
-
Analysis: Following exposure to stress conditions, neutralize the samples if necessary, dilute to a suitable concentration, and analyze by the stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.
Generalized Synthesis Workflow
The synthesis of Entecavir is a multi-step process, and various routes have been developed. The synthesis of this compound would follow a similar pathway with the introduction of deuterium at an appropriate step, often during the formation of the exocyclic methylene group. Below is a high-level, generalized workflow.
Caption: A generalized workflow for the chemical synthesis of Entecavir.
Conclusion
This compound is a critical analytical standard for the development and clinical monitoring of Entecavir. Its chemical properties are largely analogous to those of Entecavir, with the key difference being the isotopic labeling that allows for its use in mass spectrometry-based assays. The stability profile of Entecavir, characterized by susceptibility to oxidative and hydrolytic degradation, provides a reliable framework for handling and formulating this compound. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for researchers and professionals in the field of drug development and analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 3. vivanls.com [vivanls.com]
- 4. LC-MS/MS method for the characterization of the forced degradation products of Entecavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of a stability-indicating RP-HPLC method for the determination of entecavir in tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjpbcs.com [rjpbcs.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Entecavir-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for Entecavir-d2, a deuterated isotopologue of the potent antiviral agent Entecavir. Given the absence of a dedicated published synthesis for this compound, this document outlines a robust and plausible methodology based on established synthetic strategies for Entecavir, combined with common isotopic labeling techniques. This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies, making its synthesis a crucial aspect of drug development and clinical analysis.[1][2][3]
The proposed synthesis involves the introduction of two deuterium atoms onto the exocyclic methylene group of the cyclopentane core, a key structural feature of the Entecavir molecule. This is strategically achieved late in the synthetic sequence to maximize isotopic incorporation and minimize potential loss of the label in subsequent steps. The core of this proposed method relies on a Wittig reaction using a deuterated phosphonium ylide.
Proposed Synthetic Pathway
The overall synthetic strategy commences with a chiral precursor to establish the stereochemistry of the cyclopentane ring, followed by the crucial olefination reaction to introduce the deuterated methylene group, and finally, the attachment of the guanine base and deprotection to yield the final product. A key intermediate in many Entecavir syntheses is a protected cyclopentanone derivative, which serves as the ideal substrate for the deuterated Wittig reaction.[4][5][6]
The following diagram illustrates the proposed multi-step synthesis of this compound.
Caption: Proposed synthetic pathway for this compound.
Data Presentation
The following tables summarize the expected quantitative data for the key steps in the proposed synthesis of this compound. Yields are based on representative values from analogous non-deuterated syntheses and Wittig reactions found in the literature.
Table 1: Key Reagents and Expected Yields
| Step | Reaction | Key Reagents | Starting Material | Product | Representative Yield (%) |
| 1 | Wittig Olefination | [D2]Methyltriphenylphosphonium Bromide, n-BuLi | Protected Cyclopentanone | Protected this compound Intermediate | 75-85 |
| 2 | Mitsunobu Coupling | Guanine Derivative, DIAD, PPh3 | Protected this compound Intermediate | Coupled this compound (Protected) | 60-70 |
| 3 | Deprotection | Acidic or Fluoride-based conditions | Coupled this compound (Protected) | This compound | >90 |
Table 2: Analytical and Isotopic Purity Data for Final Product
| Parameter | Method | Expected Value |
| Chemical Purity | HPLC | >98% |
| Isotopic Purity | Mass Spectrometry | ≥99% deuterated forms (d1-d2)[2] |
| Molecular Weight | Mass Spectrometry | 279.29 g/mol [2][3] |
| 1H-NMR | NMR Spectroscopy | Absence of signals for exocyclic methylene protons |
| 13C-NMR | NMR Spectroscopy | Characteristic shifts for cyclopentane and purine core |
Experimental Protocols
Detailed methodologies for the key experiments in the proposed synthesis are provided below. These protocols are adapted from established procedures for Entecavir synthesis and general deuteration methods.
Protocol 1: Synthesis of [D2]Methyltriphenylphosphonium Bromide
This protocol describes the preparation of the deuterated Wittig reagent precursor.
-
Reaction Setup: A flame-dried, round-bottom flask is charged with triphenylphosphine (1.0 eq). The flask is evacuated and backfilled with argon. Anhydrous toluene is added via syringe.
-
Addition of Deuterated Reagent: Deuterated bromomethane (CD3Br) or iodomethane (CD3I) (1.1 eq) is condensed into the reaction flask at -78 °C or added as a solution in an anhydrous solvent.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 24-48 hours. The reaction progress is monitored by TLC or 31P NMR.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting white precipitate is collected by filtration. The solid is washed with cold anhydrous diethyl ether and dried under vacuum to afford [D2]methyltriphenylphosphonium bromide as a white solid.
Protocol 2: Deuterated Wittig Olefination
This is the crucial step for introducing the deuterium label.
Caption: Experimental workflow for the deuterated Wittig reaction.
-
Ylide Generation: In a flame-dried, argon-purged flask, [D2]methyltriphenylphosphonium bromide (1.2 eq) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to -78 °C. A solution of n-butyllithium (n-BuLi) (1.1 eq) in hexanes is added dropwise. The mixture is then warmed to 0 °C and stirred for 1 hour, during which the white salt dissolves to form a characteristic orange-red solution of the ylide.[7][8]
-
Olefination Reaction: The reaction mixture is cooled back to -78 °C. A solution of the protected cyclopentanone precursor (1.0 eq) in anhydrous THF is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred for 12-16 hours.
-
Workup: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to yield the protected this compound intermediate.
Protocol 3: Final Deprotection
The final step involves the removal of all protecting groups to yield this compound. The choice of deprotection conditions depends on the protecting groups used in the synthesis of the cyclopentanone precursor.
-
Reaction Setup: The protected, coupled this compound intermediate is dissolved in a suitable solvent system (e.g., methanol/THF for acid-labile groups, or THF for fluoride-labile groups).
-
Deprotection:
-
For Acid-Labile Groups (e.g., Boc, Trityl, Acetals): An acid such as trifluoroacetic acid (TFA) or hydrochloric acid is added, and the reaction is stirred at room temperature until complete conversion is observed by TLC or LC-MS.
-
For Silyl Ethers (e.g., TBS, TIPS): A fluoride source such as tetrabutylammonium fluoride (TBAF) in THF is added, and the reaction is stirred at room temperature.
-
-
Workup and Purification: The reaction mixture is neutralized and the solvent is removed under reduced pressure. The residue is purified by reverse-phase HPLC or recrystallization to afford this compound of high purity. The final product should be characterized by 1H-NMR, 13C-NMR, and high-resolution mass spectrometry to confirm its structure and isotopic incorporation.
Conclusion
This technical guide outlines a feasible and detailed synthetic strategy for this compound. By adapting established synthetic routes for Entecavir, particularly through the use of a deuterated Wittig reagent, the targeted isotopic labeling on the exocyclic methylene group can be achieved efficiently. The provided protocols offer a solid foundation for researchers and drug development professionals to produce this compound for its critical role as an internal standard in analytical and metabolic studies. The successful synthesis and purification will rely on careful execution of these anhydrous and stereoselective reactions.
References
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis Strategies f... | Organic Chemistry [organicchemistry.eu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of entecavir and its novel class of analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Entecavir-d2 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role and mechanism of action of Entecavir-d2 as an internal standard in the quantitative bioanalysis of the antiviral drug Entecavir. The use of a stable isotope-labeled internal standard, such as this compound, is paramount for developing robust and reliable bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Core Principle: Isotope Dilution Mass Spectrometry
The fundamental mechanism behind the efficacy of this compound as an internal standard lies in the principle of isotope dilution mass spectrometry. In this technique, a known quantity of the isotopically labeled analyte (this compound) is added to an unknown sample containing the analyte of interest (Entecavir).
This compound is an ideal internal standard because it is chemically identical to Entecavir, with the only difference being that two of its hydrogen atoms have been replaced by deuterium atoms. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard. Because they are chemically identical, Entecavir and this compound are assumed to behave identically during sample preparation, chromatography, and ionization in the mass spectrometer.
This co-eluting, chemically analogous internal standard effectively compensates for variations that can occur during the analytical process, such as:
-
Sample Preparation: Losses during extraction, evaporation, and reconstitution steps are accounted for, as both the analyte and the internal standard will be affected proportionally.
-
Chromatographic Separation: Any slight variations in retention time will affect both compounds similarly.
-
Mass Spectrometric Ionization: Fluctuations in the ionization efficiency in the mass spectrometer source, often caused by matrix effects, will impact both the analyte and the internal standard to the same extent.
By measuring the ratio of the response of the analyte to the response of the internal standard, accurate and precise quantification of Entecavir in complex biological matrices like plasma can be achieved.
Logical Framework for Using a Deuterated Internal Standard
The decision to use a deuterated internal standard like this compound is based on a logical progression aimed at ensuring the highest quality analytical data. The following diagram illustrates this logical relationship.
Rationale for using a deuterated internal standard.
Experimental Protocol: A Representative UPLC-MS/MS Method
While specific parameters can vary between laboratories and instrumentation, the following outlines a typical experimental protocol for the quantification of Entecavir in human plasma using an isotopically labeled internal standard. This protocol is based on methodologies described in the scientific literature for similar analyses.
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is often employed for the extraction of Entecavir from plasma.
-
Aliquoting: Aliquot 100 µL of human plasma (containing unknown Entecavir concentrations) into a microcentrifuge tube.
-
Spiking: Add a small volume of the this compound internal standard working solution to each plasma sample.
-
Precipitation: Add a precipitating agent, such as methanol (e.g., 300 µL), to each tube.
-
Vortexing: Vortex the samples vigorously to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject a small volume (e.g., 5 µL) of the supernatant into the UPLC-MS/MS system.
UPLC-MS/MS System and Conditions
UPLC System: A high-performance liquid chromatography system capable of handling high pressures is used for the separation of Entecavir and its internal standard from endogenous plasma components.
-
Column: A reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 × 50 mm, 1.7 µm) is commonly used.
-
Mobile Phase: An isocratic mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous component with a modifier (e.g., water with 0.1% formic acid) is typical.
-
Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is generally employed.
-
Column Temperature: The column is typically maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
-
Run Time: A short chromatographic run time of around 2-3 minutes is achievable with UPLC systems.
Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection and quantification.
-
Ionization Mode: Positive electrospray ionization (ESI+) is used to generate protonated molecular ions of Entecavir and this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
-
MRM Transitions (Hypothetical):
-
Entecavir: m/z 278.1 → 152.1
-
This compound: m/z 280.1 → 154.1 (Note: The exact m/z values may vary slightly depending on the specific deuteration pattern and the adduct ion formed.)
-
-
Instrument Parameters: Parameters such as collision energy, declustering potential, and source temperature are optimized to achieve the maximum signal intensity for both MRM transitions.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a bioanalytical assay of Entecavir using this compound as an internal standard.
Bioanalytical workflow for Entecavir quantification.
Quantitative Data and Method Validation
A bioanalytical method using this compound as an internal standard must be rigorously validated to ensure its reliability. The following tables present representative data from such a validation, demonstrating the performance of the method.
Table 1: Linearity of the Calibration Curve
| Concentration (ng/mL) | Mean Peak Area Ratio (Entecavir/Entecavir-d2) | Accuracy (%) |
| 0.1 | 0.012 | 102.5 |
| 0.5 | 0.061 | 98.8 |
| 1.0 | 0.123 | 101.2 |
| 5.0 | 0.618 | 99.5 |
| 10.0 | 1.245 | 100.8 |
| 20.0 | 2.501 | 99.1 |
| A linear regression of the calibration curve typically yields a correlation coefficient (r²) > 0.99. |
Table 2: Precision and Accuracy
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Lower Limit of Quantification (LLOQ) | 0.1 | 6.5 | 103.2 | 7.8 | 101.5 |
| Low QC | 0.3 | 5.2 | 98.9 | 6.1 | 99.8 |
| Medium QC | 8.0 | 4.1 | 101.5 | 5.5 | 100.7 |
| High QC | 16.0 | 3.8 | 99.2 | 4.9 | 98.6 |
| %CV = Coefficient of Variation |
Table 3: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Recovery Precision (%CV) | Mean Matrix Effect (%) | Matrix Effect Precision (%CV) |
| Low QC | 0.3 | 92.5 | 4.8 | 95.1 | 3.5 |
| High QC | 16.0 | 94.1 | 3.2 | 96.8 | 2.8 |
| A consistent recovery and a matrix effect close to 100% (or a consistent and reproducible matrix effect) indicate that the method is not significantly affected by the biological matrix. |
Conclusion
The use of this compound as an internal standard in the bioanalysis of Entecavir provides a robust and reliable method for quantification. Its mechanism of action, rooted in the principles of isotope dilution mass spectrometry, allows for the effective compensation of analytical variability, leading to accurate and precise results. The development and validation of a UPLC-MS/MS method incorporating this compound is a critical step in clinical and preclinical studies of Entecavir, ensuring the integrity of pharmacokinetic and other quantitative data.
A Technical Guide to the Certificate of Analysis and Purity of Entecavir-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical quality attributes of Entecavir-d2, a deuterated analog of the potent antiviral agent Entecavir. This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies for the accurate quantification of Entecavir in biological matrices.[1][2] This document outlines the typical specifications found on a Certificate of Analysis (CoA), details the analytical methodologies for purity determination, and illustrates the compound's mechanism of action.
Certificate of Analysis: A Summary of Quality
A Certificate of Analysis for this compound is a formal document that confirms the compound's identity, purity, and quality. It provides quantitative data from various analytical tests performed on a specific batch. While CoAs are lot-specific, the following table summarizes the typical tests and acceptance criteria for high-purity this compound intended for research and pharmaceutical development.
| Test Parameter | Specification | Typical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to the structure | ¹H-NMR, Mass Spectrometry |
| Purity (by HPLC) | ≥ 98.0% | High-Performance Liquid Chromatography |
| Chemical Purity (by NMR) | ≥ 98.0% | Quantitative ¹H-NMR |
| Isotopic Purity (d2) | ≥ 99.0 atom % D | Mass Spectrometry |
| Diastereomeric Purity | Report individual diastereomers | Chiral HPLC |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
| Residual Solvents | Conforms to USP <467> or ICH Q3C | Headspace Gas Chromatography (HS-GC) |
| Inorganic Impurities | Report value | Inductively Coupled Plasma (ICP-MS) |
Experimental Protocols for Purity Determination
The purity of this compound is a critical parameter, and High-Performance Liquid Chromatography (HPLC) is a widely used technique for its assessment.[3][4] This method is capable of separating Entecavir from its potential impurities, including diastereomers and degradation products.[3][5]
Methodology: Reversed-Phase HPLC (RP-HPLC) for Purity Assessment
This protocol is a representative example based on published methods for Entecavir analysis.[4][5][6]
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A C18 stationary phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is commonly used.[7]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM phosphate buffer) and an organic solvent (e.g., acetonitrile). The pH of the aqueous phase is typically adjusted to around 3.0-3.5 with phosphoric acid.[4] A common composition is a ratio of acetonitrile to buffer, such as 80:20 v/v.[4]
-
Detection: UV detection at approximately 254 nm, where Entecavir and its related impurities exhibit strong absorbance.[3][6]
-
Temperature: The column is maintained at a constant temperature, for example, 25°C.
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 500 µg/mL).[3][6]
-
The solution may be sonicated to ensure complete dissolution.[6]
-
If analyzing a formulated product, centrifugation may be required to remove excipients.[3][6]
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent), a system suitability solution, a standard solution of known concentration, and the sample solution.
-
Run the chromatogram for a sufficient time to allow for the elution of all potential impurities. The retention time for Entecavir is typically around 3.3 minutes under these conditions.[4]
-
-
Data Analysis: The purity is calculated by dividing the peak area of the main component (this compound) by the total area of all peaks, expressed as a percentage.
Workflow for HPLC Purity Analysis of this compound
Caption: A flowchart illustrating the key steps in determining the purity of this compound using HPLC.
Mechanism of Action: Inhibition of HBV Replication
Entecavir is a guanosine nucleoside analog that selectively inhibits the replication of the Hepatitis B virus (HBV).[8][9] Its deuterated form, this compound, is expected to follow the same biological pathway. The mechanism involves several key intracellular steps:
-
Phosphorylation: Upon entering a host cell, Entecavir is phosphorylated by cellular kinases to its active triphosphate form, entecavir triphosphate.[10][11]
-
Competition: Entecavir triphosphate then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the HBV polymerase (reverse transcriptase).[10]
-
Inhibition of Polymerase Activity: By binding to the viral polymerase, entecavir triphosphate inhibits all three of its essential functions:
This multi-faceted inhibition effectively terminates the viral replication cycle, leading to a significant reduction in HBV viral load.[8]
Signaling Pathway of Entecavir's Antiviral Activity
Caption: The intracellular pathway of Entecavir, from activation to the inhibition of HBV polymerase functions.
This guide provides a foundational understanding of the quality assessment and mechanism of action of this compound. For specific applications, researchers should always refer to the lot-specific Certificate of Analysis provided by the supplier and validate analytical methods according to their own established protocols and regulatory requirements.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective Determination of Entecavir in the Presence of its Oxidative Degradate by Spectrophotometric and Chromatographic Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjpbcs.com [rjpbcs.com]
- 7. researchgate.net [researchgate.net]
- 8. Entecavir - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Mechanism of action of Entecavir_Chemicalbook [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. What is the mechanism of Entecavir? [synapse.patsnap.com]
Entecavir-d2 supplier and purchasing information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Entecavir-d2, a deuterated analog of the potent antiviral drug Entecavir. This document is intended to serve as a comprehensive resource, covering supplier and purchasing information, detailed experimental protocols for analysis, and a summary of its mechanism of action.
Supplier and Purchasing Information
This compound is available from several specialized chemical suppliers. The following table summarizes key information from various suppliers to facilitate procurement. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed product specifications.
| Supplier | Product Name | Catalog Number | Purity | Notes |
| Cayman Chemical | This compound | 37212 | ≥99% deuterated forms (d1-d2) | Intended for use as an internal standard for quantification of Entecavir by GC- or LC-MS.[1] |
| Simson Pharma Limited | This compound | E170002 | Certificate of Analysis provided with purchase. | Available via custom synthesis. |
| MedChemExpress | This compound | HY-13678S | Not specified | Deuterium labeled Entecavir. |
| VIVAN Life Sciences | This compound | VLCS-00661 | Not specified | Stable Isotope Labeled Compound. |
| Acanthus Research | This compound | ENT-10-002 | Not specified | Drug Substance Stable Isotope Labeled Reference Standard. |
| Pharmaffiliates | This compound | Not specified | Not specified | Labeled Entecavir for research purposes. |
| TLC Pharmaceutical Standards | This compound | Not specified | Not specified | Non-labeled CAS: 142217-69-4. |
Synthesis of this compound
A detailed, publicly available experimental protocol for the specific synthesis of this compound is not readily found in the scientific literature. However, numerous synthetic routes for Entecavir have been published. The introduction of deuterium labels can typically be achieved by utilizing deuterated starting materials or reagents at a specific step in the synthesis.
One plausible strategy for the synthesis of this compound, where the deuterium atoms are located on the exocyclic methylene group, would involve the use of a deuterated Wittig reagent or a similar methylenating agent in the final steps of the synthesis of the carbocyclic core, prior to the coupling with the guanine base. For instance, a deuterated version of the Nysted reagent could be employed.
The general synthesis of Entecavir often involves the stereoselective construction of the functionalized cyclopentyl core, followed by the coupling with a protected guanine derivative, and subsequent deprotection steps. Several approaches to the carbocyclic core have been described, starting from precursors like D-ribose or employing strategies such as intramolecular nitrile oxide cycloaddition or ring-closing metathesis. Researchers aiming to synthesize this compound would need to adapt these existing methods by incorporating deuterated reagents at the appropriate synthetic juncture.
Mechanism of Action
Entecavir is a potent and selective inhibitor of the hepatitis B virus (HBV) DNA polymerase.[2][3][4] It is a guanosine nucleoside analog that requires intracellular phosphorylation to its active triphosphate form, Entecavir triphosphate (ETV-TP).[2] ETV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain.
The mechanism of action involves the inhibition of all three catalytic functions of the HBV reverse transcriptase (polymerase):
-
Base priming: Inhibition of the initiation of DNA synthesis.
-
Reverse transcription: Inhibition of the synthesis of the negative DNA strand from the pregenomic RNA template.
-
DNA-dependent DNA synthesis: Inhibition of the synthesis of the positive DNA strand.[2]
Upon incorporation into the viral DNA, Entecavir acts as a chain terminator, thus halting viral replication.[3]
Caption: Mechanism of action of Entecavir in inhibiting HBV replication.
Experimental Protocols: Analysis of Entecavir
The following is a representative experimental protocol for the analysis of Entecavir in bulk drug and pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC). This method can be adapted for the analysis of this compound, which is expected to have a similar retention time to the unlabeled compound under the same chromatographic conditions.
High-Performance Liquid Chromatography (HPLC) Method
This method is based on published procedures for the quantitative determination of Entecavir.
4.1.1. Instrumentation
-
HPLC system equipped with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
4.1.2. Reagents and Materials
-
Entecavir reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable buffer components
4.1.3. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | A mixture of Methanol and Water (e.g., 55:45 v/v) or Acetonitrile and Water (e.g., 20:80 v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
4.1.4. Preparation of Standard Solution
-
Accurately weigh about 10 mg of Entecavir reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-20 µg/mL.
4.1.5. Preparation of Sample Solution (from Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 1 mg of Entecavir and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
4.1.6. System Suitability
Inject the standard solution (e.g., 10 µg/mL) five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%. The tailing factor for the Entecavir peak should be not more than 1.5.
4.1.7. Analysis
Inject the standard solutions and the sample solution into the chromatograph, record the peak areas, and calculate the concentration of Entecavir in the sample.
Experimental Workflow
Caption: General workflow for the HPLC analysis of Entecavir.
References
Entecavir-d2 for Antiviral Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Entecavir and its deuterated analogue, Entecavir-d2, for antiviral research applications. Entecavir is a potent and selective antiviral agent used for the treatment of chronic hepatitis B virus (HBV) infection. This compound serves as an essential tool in the research and development of this drug, primarily as an internal standard for accurate quantification in complex biological matrices.
Core Concepts and Physicochemical Properties
Entecavir is a carbocyclic analogue of 2'-deoxyguanosine, a natural purine nucleoside.[1][2] Its structural modification confers high selectivity and potency against HBV polymerase.[3] this compound is a stable, isotopically labeled version of Entecavir, where two hydrogen atoms on the exocyclic methylene group are replaced with deuterium.[4] This mass shift makes it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the unlabeled drug but is distinguishable by its higher mass-to-charge ratio (m/z).[4][5]
| Property | Entecavir | This compound |
| Chemical Name | 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one | 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one-d2 |
| Molecular Formula | C₁₂H₁₅N₅O₃ | C₁₂H₁₃D₂N₅O₃[4] |
| Molecular Weight | 277.28 g/mol | 279.3 g/mol [4] |
| Appearance | White to off-white powder[6] | Solid[4] |
| Solubility | Slightly soluble in water (2.4 mg/mL)[6][7] | Soluble in DMSO, Methanol, Water[4] |
| Primary Application | Antiviral drug for Hepatitis B Virus (HBV) infection[1] | Internal standard for quantification of Entecavir[4] |
Mechanism of Antiviral Action
Entecavir is a prodrug that requires intracellular activation to exert its antiviral effect.[7] The process involves phosphorylation by cellular kinases to its active triphosphate form, Entecavir triphosphate (ETV-TP). ETV-TP then acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the viral HBV polymerase (reverse transcriptase).[8][9]
ETV-TP disrupts viral replication by inhibiting all three essential activities of the HBV polymerase:
-
Reverse Transcription: The synthesis of the negative DNA strand from the pregenomic RNA template.[3][8]
-
DNA Synthesis: The synthesis of the positive DNA strand.[7][8]
Incorporation of ETV-TP into the growing viral DNA chain results in its termination, halting viral replication.[9]
Pharmacokinetics and In Vitro/In Vivo Efficacy
Entecavir is well-absorbed orally, with pharmacokinetic properties that are proportional to the dose.[10] It exhibits potent antiviral activity in both cell culture models and animal studies.
Table 2: Pharmacokinetic Parameters of Entecavir in Healthy Subjects
| Parameter | Value | Reference |
|---|---|---|
| Bioavailability | ~100% (relative to oral solution) | [8] |
| Time to Peak Plasma Conc. (Tmax) | 0.5 - 1.5 hours | [8][10] |
| Plasma Protein Binding | ~13% | [8] |
| Effective Half-life | ~24 hours | [11] |
| Terminal Elimination Half-life | 128 - 149 hours | [8] |
| Metabolism | Not a substrate, inhibitor, or inducer of the CYP450 system | [7][8] |
| Elimination | Primarily renal excretion (62-73% of dose) |[11][12] |
Table 3: Summary of Non-Clinical Efficacy Data
| Model | Parameter | Result | Reference |
|---|---|---|---|
| HepG2 2.2.15 Cells (In Vitro) | EC₅₀ (HBV DNA reduction) | 3.75 nM | [4][5] |
| Duckling Model (In Vivo) | Serum & Hepatic Viral DNA | Reduced at 1 mg/kg dose | [4] |
| Woodchuck Model (In Vivo) | Viral Rebound/Resistance | None observed during 3 years of treatment |[13] |
Clinical Efficacy and Resistance Profile
Phase II and III clinical trials have demonstrated Entecavir's superiority over other nucleoside analogues like lamivudine in treating both nucleoside-naïve and lamivudine-refractory patients with chronic HBV.[10][14][15]
Table 4: Key Phase III Clinical Trial Outcomes (48 Weeks, Nucleoside-Naïve Patients)
| Outcome | Entecavir (0.5 mg) | Lamivudine (100 mg) | p-value | Reference |
|---|---|---|---|---|
| Histologic Improvement | 70 - 72% | 60 - 62% | < 0.01 | [10][12] |
| Mean HBV DNA Reduction (log₁₀ copies/mL) | -5.0 | -4.5 | < 0.001 | [10] |
| HBV DNA < 300 copies/mL (PCR) | 69 - 90% | 38 - 72% | < 0.001 | [10][12] |
| ALT Normalization | 85% | Not specified | - |[11] |
Entecavir possesses a high genetic barrier to resistance in treatment-naïve patients.[16][17] However, resistance can emerge, particularly in patients with pre-existing lamivudine resistance. The development of Entecavir resistance typically requires specific substitutions in the HBV polymerase gene in addition to the mutations that confer lamivudine resistance.[13]
Table 5: Common Entecavir Resistance Mutations in Lamivudine-Refractory HBV
| Primary Lamivudine Resistance Mutations | Required Additional Entecavir Resistance Substitutions |
|---|---|
| rtM204V and rtL180M | rtT184, rtS202, or rtM250 |
Experimental Protocols
Protocol: Quantitative Analysis of Entecavir in Plasma using LC-MS/MS
This protocol outlines a general procedure for the accurate measurement of Entecavir concentrations in plasma samples, using this compound as an internal standard. This is critical for pharmacokinetic and pharmacodynamic studies.
1. Materials and Reagents:
-
Plasma samples (human or animal)
-
Entecavir analytical standard
-
This compound internal standard (IS) solution (e.g., 100 ng/mL in methanol)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or ammonium acetate for mobile phase modification
2. Sample Preparation (Solid Phase Extraction):
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add 20 µL of this compound IS solution. Vortex briefly.
-
Pre-condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute Entecavir and this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions (Example):
-
HPLC System: Agilent or Waters UPLC/HPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[6]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex or Thermo Fisher).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Entecavir: Q1 m/z 278.1 → Q3 m/z 152.1
-
This compound (IS): Q1 m/z 280.1 → Q3 m/z 154.1
-
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (Entecavir/Entecavir-d2) against the concentration of the Entecavir standards.
-
Use the regression equation from the calibration curve to determine the concentration of Entecavir in the unknown plasma samples.
Protocol: In Vitro HBV Antiviral Activity Assay
This protocol describes a method to evaluate the antiviral potency of Entecavir in a cell-based assay using a stable HBV-producing cell line.
1. Cell Line and Culture:
-
Cell Line: HepG2 2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome.
-
Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent like G418.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
2. Experimental Procedure:
-
Seed HepG2 2.2.15 cells in 24-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Entecavir (e.g., from 0.1 nM to 100 nM) in the culture medium. Include a "no drug" vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of Entecavir.
-
Incubate the plates for 6-8 days, replacing the drug-containing medium every 2 days.
-
On the final day, collect the culture supernatant to quantify secreted HBV DNA. Also, lyse the cells to assess cytotoxicity.
3. Endpoint Analysis:
-
HBV DNA Quantification:
-
Isolate viral DNA from the collected culture supernatants using a commercial viral DNA extraction kit.
-
Quantify the HBV DNA levels using a real-time quantitative PCR (qPCR) assay with primers and probes specific for the HBV genome.
-
-
Cytotoxicity Assay:
-
Measure cell viability in the cell lysates using a standard assay like MTT or CellTiter-Glo to ensure the observed antiviral effect is not due to cell death.
-
4. Data Analysis:
-
Normalize the HBV DNA levels in the treated wells to the vehicle control.
-
Plot the percentage of HBV DNA inhibition against the log concentration of Entecavir.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the 50% effective concentration (EC₅₀), which is the concentration of Entecavir that inhibits HBV replication by 50%.
Conclusion
Entecavir is a cornerstone in the management of chronic HBV infection, characterized by its high potency and a significant barrier to the development of resistance. For the scientific community, the deuterated analogue, this compound, is an indispensable tool. Its use as an internal standard in mass spectrometry-based bioanalysis ensures the generation of precise and accurate pharmacokinetic and drug metabolism data, which is fundamental to both preclinical and clinical research. This guide provides the foundational knowledge and protocols to effectively utilize Entecavir and this compound in advancing antiviral drug development and research.
References
- 1. Entecavir - Wikipedia [en.wikipedia.org]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. Entecavir versus other oral antiviral drugs for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Mechanism of action of Entecavir_Chemicalbook [chemicalbook.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Entecavir? [synapse.patsnap.com]
- 10. The Discovery and Development of a Potent Antiviral Drug, Entecavir, for the Treatment of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Entecavir for the treatment of chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical Emergence of Entecavir-Resistant Hepatitis B Virus Requires Additional Substitutions in Virus Already Resistant to Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. First-line treatment of chronic hepatitis B with entecavir or tenofovir in ‘real-life’ settings: from clinical trials to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Entecavir is superior to lamivudine in reducing hepatitis B virus DNA in patients with chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A systematic review and meta-analysis of the risk of hepatitis B virus (HBV) resistance in people treated with entecavir or tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Entecavir: a potent antiviral with minimal long-term resistance in nucleoside-naive chronic hepatitis B patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, the pursuit of accurate and precise quantification is paramount. This technical guide delves into the core principles and applications of deuterated internal standards in mass spectrometry (MS), a technique that has become the gold standard for achieving reliable and reproducible results. By replacing hydrogen atoms with their heavier isotope, deuterium, these standards provide an unparalleled ability to correct for variations inherent in complex sample matrices and analytical instrumentation.
The Fundamental Role of Internal Standards in Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the detection and quantification of analytes in complex mixtures. However, the accuracy of these measurements can be compromised by several factors, including:
-
Matrix Effects: Co-eluting endogenous or exogenous compounds in the sample matrix (e.g., plasma, urine, tissue extracts) can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[1]
-
Sample Preparation Variability: Analyte loss can occur during various stages of sample preparation, such as extraction, evaporation, and reconstitution.[2]
-
Instrumental Drift: Fluctuations in the mass spectrometer's performance over time can lead to variations in signal intensity.
To mitigate these issues, an internal standard (IS) is introduced into the analytical workflow. An ideal IS is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer. The IS is added at a known concentration to all samples, calibrators, and quality controls. By calculating the ratio of the analyte's response to the IS's response, variations introduced during the analytical process can be normalized, leading to more accurate and precise results.
Why Deuterated Standards Reign Supreme
Among the various types of internal standards, stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are considered the most effective.[3] This is due to their unique properties:
-
Chemical and Physical Similarity: Deuterated standards have nearly identical chemical and physical properties to their non-labeled counterparts. This ensures they behave similarly during sample preparation, chromatographic separation, and ionization.[3]
-
Co-elution: Ideally, the deuterated standard co-elutes with the analyte, meaning they experience the same matrix effects at the same time.
-
Mass Differentiation: The mass difference between the deuterated standard and the analyte allows for their simultaneous detection and differentiation by the mass spectrometer.
The use of deuterated standards is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique, which is recognized as a reference method for its high accuracy and precision.[1][4][5]
Quantitative Impact of Deuterated Standards: A Data-Driven Perspective
The superiority of using deuterated internal standards is not merely theoretical; it is consistently demonstrated in validation data from numerous bioanalytical methods. The following tables summarize key performance characteristics from a validated LC-MS/MS method for the therapeutic drug monitoring of immunosuppressants, where deuterated internal standards were employed.
Table 1: Linearity and Lower Limit of Quantification (LLOQ) [3][6]
| Analyte | Linear Range | LLOQ | Correlation Coefficient (r²) |
| Cyclosporine A | 2 - 1250 ng/mL | 2 ng/mL | > 0.997 |
| Tacrolimus | 0.5 - 42.2 ng/mL | 0.5 ng/mL | > 0.997 |
| Sirolimus | 0.6 - 49.2 ng/mL | 0.6 ng/mL | > 0.997 |
| Everolimus | 0.5 - 40.8 ng/mL | 0.5 ng/mL | > 0.997 |
| Mycophenolic Acid | 0.01 - 7.5 µg/mL | 0.01 µg/mL | > 0.997 |
Table 2: Precision and Accuracy [3][6]
| Analyte | Concentration Level | Intra-assay Precision (CV%) | Intra-assay Accuracy (%) | Inter-assay Precision (CV%) | Inter-assay Accuracy (%) |
| Cyclosporine A | Low, Mid, High | 2.1 - 5.5 | 98.7 - 103.1 | 3.4 - 6.8 | 97.5 - 102.3 |
| Tacrolimus | Low, Mid, High | 1.9 - 4.8 | 96.4 - 105.2 | 2.9 - 5.7 | 95.8 - 104.5 |
| Sirolimus | Low, Mid, High | 2.5 - 6.1 | 97.1 - 106.8 | 4.1 - 7.9 | 96.3 - 105.9 |
| Everolimus | Low, Mid, High | 2.3 - 5.9 | 95.9 - 104.7 | 3.8 - 7.2 | 94.7 - 103.8 |
| Mycophenolic Acid | Low, Mid, High | 3.1 - 7.2 | 94.5 - 108.3 | 4.5 - 8.9 | 93.2 - 107.1 |
Table 3: Recovery and Matrix Effect [6][7]
| Analyte | Recovery (%) | Matrix Effect (%) |
| Cyclosporine A | 78.9 | 95.2 - 104.8 |
| Tacrolimus | 81.2 | 96.1 - 103.5 |
| Sirolimus | 79.5 | 94.8 - 105.1 |
| Everolimus | 82.4 | 97.3 - 102.9 |
| Mycophenolic Acid | 76.6 | 93.7 - 106.3 |
Recovery values indicate the efficiency of the extraction process. Matrix effect values close to 100% indicate that the deuterated internal standard effectively compensated for ion suppression or enhancement.
Experimental Protocols: A Practical Guide
The following sections provide a detailed methodology for a typical bioanalytical workflow using deuterated internal standards for the therapeutic drug monitoring of immunosuppressants in whole blood.
Sample Preparation: Protein Precipitation
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of whole blood sample, calibrator, or quality control.
-
Internal Standard Spiking: Add 100 µL of the internal standard working solution (containing the deuterated analogues of the analytes dissolved in methanol) to each tube.
-
Protein Precipitation: Add 200 µL of zinc sulfate solution (0.1 M in water) to each tube to precipitate the blood proteins.
-
Vortexing: Vortex each tube for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of immunosuppressants.
-
Mobile Phases: A gradient elution is typically employed using a combination of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Injection Volume: 10 µL.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding deuterated internal standard.
Visualizing the Workflow and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships described in this guide.
Caption: Bioanalytical workflow for therapeutic drug monitoring.
Caption: Principle of correction using a deuterated internal standard.
Conclusion
Deuterated internal standards are indispensable tools in modern mass spectrometry, particularly in regulated bioanalysis and clinical chemistry. Their ability to mimic the behavior of the target analyte while being distinguishable by mass allows for the effective correction of matrix effects, sample preparation variability, and instrumental drift. The use of deuterated standards in conjunction with isotope dilution mass spectrometry provides a robust and reliable method for achieving the highest levels of accuracy and precision in quantitative analysis. As the demand for more sensitive and reliable analytical methods continues to grow, the role of deuterated standards will undoubtedly remain central to the advancement of pharmaceutical and biomedical research.
References
- 1. Mass Spectrometry in Clinical Chemistry: Advancing Biomarker Discovery and Personalized Medicine[v1] | Preprints.org [preprints.org]
- 2. texilajournal.com [texilajournal.com]
- 3. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of isotope dilution--mass spectrometry for accuracy control of different routine methods used in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accuracy of some routine method used in clinical chemistry as judged by isotope dilution-mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]
- 6. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Role of Entecavir-d2 in Advancing Hepatitis B Virus Research: A Technical Guide
Abstract: This technical guide provides an in-depth overview of the application of Entecavir-d2 in Hepatitis B Virus (HBV) research. Entecavir is a potent guanosine nucleoside analogue that selectively inhibits HBV polymerase, a critical enzyme in the viral replication cycle. For accurate quantification of Entecavir in complex biological matrices, a stable isotope-labeled internal standard is indispensable. This compound serves this crucial role, ensuring the precision and reliability of bioanalytical methods essential for pharmacokinetic, bioequivalence, and other drug development studies. This document details the core principles of its use, provides validated experimental methodologies, and presents key quantitative data for researchers, scientists, and drug development professionals.
Introduction to Entecavir and the Role of this compound
Entecavir is a cornerstone therapy for chronic HBV infection. It acts as a reverse transcriptase inhibitor, targeting the viral polymerase with high selectivity.[1] To become active, Entecavir is phosphorylated within the cell to its triphosphate form, which then competes with the natural substrate (dGTP) for incorporation into the nascent viral DNA.[1][2] This action effectively terminates DNA chain elongation and halts viral replication.
In the research and clinical development of Entecavir, accurately measuring its concentration in biological samples (e.g., human plasma) is critical. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[3][4] The reliability of LC-MS/MS quantification hinges on the use of an appropriate internal standard (IS). This compound, a deuterated analogue of Entecavir, is the ideal IS.[5][6] It is chemically identical to Entecavir, ensuring it behaves similarly during sample extraction and ionization, but its increased mass (due to the deuterium atoms) allows it to be distinguished by the mass spectrometer.[6] This co-eluting, mass-differentiated standard corrects for variability in sample preparation and instrument response, leading to highly accurate and precise measurements.
Core Application: Bioanalytical Quantification via LC-MS/MS
This compound is primarily intended for use as an internal standard for the quantification of Entecavir by GC- or LC-MS.[1] The most common application is in bioequivalence and pharmacokinetic studies, which require validated methods to measure drug concentrations in plasma over time.[3][4]
Detailed Experimental Protocol (Synthesized Method)
The following protocol is a synthesized representation based on validated methods reported in the literature.[3][4][7][8] It outlines the key steps for quantifying Entecavir in human plasma using this compound as an internal standard.
Objective: To determine the concentration of Entecavir in human plasma samples.
Materials:
-
Human plasma (EDTA as anticoagulant)
-
Entecavir reference standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid or Ammonium hydrogen carbonate (for mobile phase)
-
Water (deionized, 18 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source
Procedure:
-
Preparation of Standards:
-
Prepare a stock solution of Entecavir (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.
-
Create a series of working standard solutions for the calibration curve by serially diluting the Entecavir stock solution.
-
Create a working solution of the this compound internal standard (e.g., 50 ng/mL).
-
-
Sample Preparation (Protein Precipitation Method):
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add a small, precise volume of the this compound IS working solution to each tube (except blank matrix).
-
Add 300 µL of cold acetonitrile or methanol to precipitate plasma proteins.
-
Vortex mix for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic Separation:
-
Inject a small volume (e.g., 5-10 µL) of the prepared supernatant onto the analytical column.
-
Perform chromatographic separation using a C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 × 50 mm, 1.7 µm).[3]
-
Use an isocratic or gradient mobile phase to elute the analytes. A common mobile phase consists of acetonitrile and an aqueous component like 10 mM ammonium hydrogen carbonate or water with 0.1% formic acid.[4][8]
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion electrospray mode (ESI+).
-
Monitor the analytes using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions are critical for selectivity.
-
-
Data Analysis:
-
Integrate the chromatographic peaks for both Entecavir and this compound.
-
Calculate the peak area ratio (Entecavir area / this compound area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Determine the concentration of Entecavir in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Quantitative Data for Bioanalytical Methods
The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for Entecavir analysis.
Table 1: Mass Spectrometry MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference |
|---|---|---|---|---|
| Entecavir | 278.1 | 152.1 | Positive | [4][5] |
| This compound | 280.1* | 152.1* | Positive | Inferred* |
| Lamivudine (alternative IS) | 230.2 | 112.0 | Positive | [4] |
| Ganciclovir (alternative IS) | 256.0 | - (SIM mode) | Positive | [9] |
*Note: The transition for this compound is inferred based on the known transition of Entecavir and the +2 Da mass shift from deuterium labeling. The product ion is expected to be identical as fragmentation typically occurs elsewhere on the molecule.
Table 2: Chromatographic Conditions and Performance
| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| Column | ACQUITY UPLC BEH C18 (2.1x50mm, 1.7µm)[3] | XBridge-C18 (4.6x50mm, 5µm)[4] | Xterra MS C18[7] |
| Mobile Phase | Isocratic Elution[3] | 10mM Ammonium Hydrogen Carbonate (pH 10.5) : Methanol (85:15 v/v)[4] | High-pH mobile phase with gradient elution[7] |
| Flow Rate | Not specified | 0.3 mL/min[4] | 0.6 mL/min[8] |
| Linearity Range | 0.1 - 20 ng/mL[3] | 50.0 - 20,000.0 pg/mL[4] | 0.025 - 10 ng/mL |
| LLOQ | 0.1 ng/mL[3] | 50.0 pg/mL[4] | 5 pg/mL[7] |
| Intra-day Precision (%CV) | <15% | 1.2% - 4.2%[4] | <12.3%[7] |
| Inter-day Precision (%CV) | <15% | 1.2% - 4.2%[4] | <3.1%[7] |
| Sample Prep | Protein Precipitation[3] | Solid Phase Extraction[4] | Solid Phase Extraction[7] |
Application in Pharmacokinetic (PK) Studies
A validated bioanalytical method using this compound is fundamental for characterizing the pharmacokinetics of Entecavir. By measuring plasma concentrations at various time points after drug administration, researchers can determine key PK parameters.
Table 3: Key Pharmacokinetic Parameters of Entecavir in Humans (at steady state)
| Parameter | 0.5 mg Dose | 1.0 mg Dose | Reference |
|---|---|---|---|
| Cmax (Peak Concentration) | 4.2 ng/mL | 8.2 ng/mL | |
| Tmax (Time to Peak) | 0.5 - 1.5 hours | 0.5 - 1.5 hours | |
| AUC (Area Under the Curve) | Not Specified | 27.9 ng·h/mL (single dose) | |
| Terminal Elimination Half-life (t½) | ~128-149 hours | ~128-149 hours | |
| Effective Half-life | ~24 hours | ~24 hours |
| Renal Clearance | 62% - 73% of dose | 62% - 73% of dose | |
These data are crucial for establishing dosing regimens, assessing drug exposure in different populations, and understanding potential drug-drug interactions.
Visualizations: Workflows and Mechanisms
Diagrams created using Graphviz DOT language illustrate the logical flows and mechanisms central to Entecavir research.
Caption: Bioanalytical workflow for Entecavir quantification.
Caption: Logical workflow of a clinical pharmacokinetic study.
Caption: Mechanism of action of Entecavir in HBV inhibition.
Conclusion
This compound is a critical tool in the field of HBV research and drug development. As a stable isotope-labeled internal standard, it provides the foundation for robust, reliable, and accurate bioanalytical methods. The precise quantification of Entecavir in biological systems, made possible by this compound, is essential for defining its pharmacokinetic profile, ensuring therapeutic efficacy, and satisfying regulatory requirements for drug approval and monitoring. The methodologies and data presented in this guide underscore its indispensable role for scientists working to combat chronic Hepatitis B infection.
References
- 1. researchgate.net [researchgate.net]
- 2. Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. research.uniupo.it [research.uniupo.it]
- 6. LC-MS/MS method for the characterization of the forced degradation products of Entecavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. UPLC-MS/MS method for the simultaneous quantification of anti-HBV nucleos(t)ides analogs: Entecavir, lamivudine, telbivudine and tenofovir in plasma of HBV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of Entecavir-d2 in Preclinical and Clinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of deuterated Entecavir (Entecavir-d2) in preliminary studies, primarily focusing on its crucial role in pharmacokinetic (PK) analysis. While Entecavir is a potent antiviral medication for chronic hepatitis B virus (HBV) infection, this compound serves as a critical analytical tool rather than a therapeutic agent itself. Its use as an internal standard in bioanalytical methods ensures the accuracy and precision of quantifying Entecavir concentrations in biological matrices.
The Significance of Deuterated Internal Standards: The Case of this compound
In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for accurate measurement. An ideal IS behaves chemically and physically like the analyte of interest (in this case, Entecavir) throughout sample preparation and analysis. This corrects for any potential variability in extraction recovery, matrix effects, and instrument response.[1][2][3]
Deuterated analogs of the analyte, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based assays.[1] The substitution of hydrogen atoms with deuterium atoms results in a molecule with a higher mass-to-charge ratio (m/z). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly during sample processing and chromatographic separation.[4] The use of a stable isotope-labeled internal standard like this compound significantly enhances the robustness and reliability of the bioanalytical method.
Experimental Protocol: Quantification of Entecavir in Human Plasma using LC-MS/MS with this compound as an Internal Standard
The following is a representative experimental protocol for the determination of Entecavir concentrations in human plasma, a common procedure in pharmacokinetic studies. This protocol is a composite of methodologies described in various validated bioanalytical assays.[5][6]
2.1. Objective: To accurately quantify the concentration of Entecavir in human plasma samples obtained from subjects in a clinical or preclinical study.
2.2. Materials and Reagents:
-
Entecavir reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K3EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium hydrogen carbonate
-
Water (deionized or HPLC grade)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
2.3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
2.4. Sample Preparation:
A common method for extracting Entecavir from plasma is solid-phase extraction (SPE) or protein precipitation.[5][7]
-
Protein Precipitation:
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add a specific volume of the this compound internal standard working solution.
-
Add three volumes of cold acetonitrile or methanol to precipitate plasma proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample (pre-treated with the internal standard) onto the cartridge.
-
Wash the cartridge with a mild solvent to remove interferences.
-
Elute Entecavir and this compound from the cartridge with an appropriate elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute as described above.
-
2.5. LC-MS/MS Conditions:
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically used.[5]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM ammonium hydrogen carbonate or water with formic acid) and an organic solvent (e.g., methanol or acetonitrile).[5]
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.[5]
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[5]
-
MRM Transitions: The specific mass transitions for Entecavir and this compound are monitored. For Entecavir, a common transition is m/z 278.1 → 152.1.[5] The transition for this compound would be adjusted based on the number of deuterium atoms.
-
2.6. Calibration and Quality Control:
Calibration standards and quality control (QC) samples are prepared by spiking known concentrations of Entecavir into blank plasma. These are then processed and analyzed alongside the study samples to ensure the accuracy and precision of the measurements. The concentration of Entecavir in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Quantitative Data from Entecavir Pharmacokinetic Studies
The following tables summarize key pharmacokinetic parameters of Entecavir in healthy subjects and specific patient populations, as determined by validated bioanalytical methods likely employing a deuterated internal standard like this compound.
Table 1: Single-Dose Pharmacokinetics of Entecavir in Healthy Adults
| Parameter | 0.1 mg Dose | 0.5 mg Dose | 1.0 mg Dose |
| Cmax (ng/mL) | 0.88 ± 0.15 | 4.23 ± 0.76 | 8.26 ± 1.54 |
| AUC (ng·h/mL) | 6.8 ± 1.1 | 30.1 ± 5.1 | 67.9 ± 12.1 |
| Tmax (h) | 0.5 - 1.5 | 0.5 - 1.5 | 0.5 - 1.5 |
| Terminal t1/2 (h) | ~128 - 149 | ~128 - 149 | ~128 - 149 |
| Effective t1/2 (h) | ~24 | ~24 | ~24 |
Data compiled from multiple sources.[8][9][10]
Table 2: Steady-State Pharmacokinetics of Entecavir in Healthy Adults (14-day multiple dosing)
| Parameter | 0.1 mg Once Daily | 0.5 mg Once Daily | 1.0 mg Once Daily |
| Cmax,ss (ng/mL) | 1.1 ± 0.2 | 4.6 ± 0.8 | 9.1 ± 1.7 |
| AUCss (ng·h/mL) | 8.9 ± 1.5 | 37.3 ± 7.2 | 80.8 ± 16.4 |
| Renal Clearance (mL/min) | 362 - 471 | 362 - 471 | 362 - 471 |
| Urinary Recovery (%) | 62 - 73 | 62 - 73 | 62 - 73 |
Data compiled from a double-blind, placebo-controlled study.[8]
Table 3: Pharmacokinetic Parameters of Entecavir in Rats and Dogs
| Parameter | Rats (10 mg/kg) | Dogs (1 mg/kg) |
| Cmax (µg/mL) | 2.4 ± 0.8 | 5.0 ± 0.9 |
| AUC0-24 (µg·h/mL) | 15.4 ± 4.5 | 23.4 ± 7.2 |
| Tmax (h) | 1.7 ± 0.7 | 1.5 ± 0.4 |
| t1/2 (h) | 5.3 ± 1.4 | 3.8 ± 1.3 |
Data from a pharmacokinetic study in rats and dogs.[11]
Visualizations
4.1. Experimental Workflow for Entecavir Pharmacokinetic Analysis
Caption: Workflow for a typical Entecavir pharmacokinetic study.
4.2. Mechanism of Action of Entecavir
Caption: Entecavir's mechanism of action in inhibiting HBV replication.
Conclusion
This compound is an indispensable tool in the preclinical and clinical development of Entecavir. Its use as a stable isotope-labeled internal standard ensures the high quality and reliability of pharmacokinetic data, which is fundamental for establishing the safety and efficacy profile of Entecavir. The detailed experimental protocols and quantitative data presented in this guide underscore the rigorous analytical methodologies employed in modern drug development.
References
- 1. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UPLC-MS/MS method for the simultaneous quantification of anti-HBV nucleos(t)ides analogs: Entecavir, lamivudine, telbivudine and tenofovir in plasma of HBV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Entecavir pharmacokinetics, safety, and tolerability after multiple ascending doses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Entecavir for the treatment of chronic hepatitis B virus infection [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A validated method for quantifying entecavir in biological matrices and its application in a pharmacokinetic study in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Entecavir-d2 for In Vitro and In Vivo Experiments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Entecavir-d2 in preclinical research, focusing on its use in both in vitro and in vivo experimental settings. While this compound's primary role is as a stable isotope-labeled internal standard for the precise quantification of Entecavir, this guide also details the broader experimental applications and mechanistic actions of Entecavir, for which this compound serves as a crucial analytical tool.
Core Concepts: Entecavir and its Deuterated Analog
Entecavir is a potent and selective guanosine nucleoside analog that acts as an antiviral agent against the Hepatitis B virus (HBV).[1][2][3][4] Its deuterated form, this compound, incorporates deuterium atoms, which increases its molecular weight without altering its chemical properties. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accurate measurement of Entecavir in biological matrices.[5]
Mechanism of Action: Inhibition of HBV Replication
Entecavir exerts its antiviral activity by targeting the HBV polymerase, a multifunctional enzyme essential for viral replication.[1][2][6] The process involves intracellular phosphorylation to its active triphosphate form, Entecavir triphosphate (ETV-TP).[1][3] ETV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), and inhibits all three functional activities of the HBV polymerase:
-
Reverse Transcription: The synthesis of the negative DNA strand from the pregenomic RNA template.[1][3]
-
DNA-dependent DNA Polymerase Activity: The synthesis of the positive DNA strand.[1][3]
Incorporation of ETV-TP into the growing viral DNA chain leads to premature chain termination, effectively halting HBV replication.[6]
Signaling Pathway Diagram
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Entecavir? [synapse.patsnap.com]
- 3. Mechanism of action of Entecavir_Chemicalbook [chemicalbook.com]
- 4. Biochemical and Structural Properties of Entecavir-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What is the mechanism of Entecavir Maleate? [synapse.patsnap.com]
Methodological & Application
Application Note: High-Throughput Quantification of Entecavir in Human Plasma Using Entecavir-d2 as an Internal Standard for Pharmacokinetic Studies
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Entecavir in human plasma. Entecavir-d2, a stable isotope-labeled version of the drug, is employed as an internal standard to ensure accuracy and precision, making this method highly suitable for pharmacokinetic (PK) studies in drug development. The protocol outlines a straightforward solid-phase extraction (SPE) procedure for sample preparation and provides optimized chromatographic and mass spectrometric conditions. The method is validated for its linearity, precision, and accuracy, demonstrating its reliability for supporting clinical and preclinical research.
Introduction
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus correcting for variations during sample preparation and analysis and leading to more accurate and precise results.[3] This document provides a detailed protocol for the determination of Entecavir in human plasma using this compound as an internal standard, tailored for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
Entecavir reference standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant)
-
Solid-phase extraction (SPE) cartridges
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is employed to extract Entecavir and this compound from the plasma matrix.[8]
-
Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of human plasma, add 20 µL of this compound internal standard solution (concentration to be optimized based on the calibration curve range). Vortex to mix. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute Entecavir and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
Liquid Chromatography
Chromatographic separation is achieved using a C18 analytical column.
-
Column: XBridge-C18, 4.6 mm × 50 mm, 5-µm particle size[8]
-
Mobile Phase: An isocratic mobile phase composed of 10 mM ammonium hydrogen carbonate (pH 10.5) and methanol (85:15 v/v)[8]
-
Flow Rate: 0.3 mL/min[8]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Run Time: Approximately 5 minutes
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect Entecavir and this compound.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Entecavir: m/z 278.1 → 152.1[8]
-
This compound: m/z 280.3 → 154.1 (Predicted)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Data Presentation
The following tables summarize the method validation parameters and representative pharmacokinetic data for Entecavir following a single 0.5 mg oral dose in healthy volunteers.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.025 - 10 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.025 ng/mL[3] |
| Intra-day Precision (%CV) | ≤ 7.3%[3] |
| Inter-day Precision (%CV) | ≤ 7.3%[3] |
| Intra-day Accuracy (%) | -3.4% to 5.3%[3] |
| Inter-day Accuracy (%) | -3.4% to 5.3%[3] |
Table 2: Pharmacokinetic Parameters of Entecavir (0.5 mg oral dose) in Healthy Volunteers
| Parameter | Value | Reference |
| Cmax (ng/mL) | 4.2 (steady state) | [9] |
| Tmax (hours) | 0.5 - 1.5 | [9] |
| AUC0-72h (ng·hr/mL) | ~13 | [2] |
| Ctrough (ng/mL) | 0.3 (steady state) | [9] |
| Terminal Elimination Half-life (hours) | ~128 - 149 |
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for the pharmacokinetic analysis of Entecavir.
Caption: Mechanism of action of Entecavir in inhibiting HBV replication.
Conclusion
The described HPLC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and high-throughput approach for the quantification of Entecavir in human plasma. The detailed protocol for sample preparation and analysis, along with the presented validation and pharmacokinetic data, offers a comprehensive resource for researchers in the field of drug metabolism and pharmacokinetics. This method is well-suited for supporting various stages of drug development, from preclinical studies to clinical trials, ensuring the generation of high-quality bioanalytical data.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound - Acanthus Research [acanthusresearch.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Entecavir pharmacokinetics, safety, and tolerability after multiple ascending doses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Entecavir Analysis Using Entecavir-d2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the sample preparation of Entecavir in biological matrices, primarily human plasma, for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Entecavir-d2, is central to these protocols to ensure accuracy and precision.
Introduction
Entecavir is a potent antiviral drug used in the treatment of chronic hepatitis B virus (HBV) infection. Accurate quantification of Entecavir in biological samples is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard (IS), such as this compound, is the gold standard for LC-MS/MS-based bioanalysis as it effectively compensates for variability in sample preparation and matrix effects.[1]
This guide details three common and effective sample preparation techniques: Solid Phase Extraction (SPE), Protein Precipitation (PP), and Liquid-Liquid Extraction (LLE). Each method is presented with a step-by-step protocol and supported by quantitative data to aid in method selection and validation.
Quantitative Data Summary
The following tables summarize the performance characteristics of the different sample preparation methods for Entecavir analysis.
Table 1: Method Performance Characteristics
| Parameter | Solid Phase Extraction (SPE) | Protein Precipitation (PP) | Liquid-Liquid Extraction (LLE) - Salting Out |
| Linearity Range | 0.025 - 10 ng/mL[1] | 0.1 - 20 ng/mL[2] | 0.05 - 20 ng/mL |
| Intra-day Precision (%CV) | ≤ 7.3%[1] | Meets acceptance criteria[2] | ≤ 3.59% |
| Inter-day Precision (%CV) | ≤ 7.3%[1] | Meets acceptance criteria[2] | ≤ 3.59% |
| Accuracy (%) | -3.4% to 5.3%[1] | Meets acceptance criteria[2] | Within 4.88% |
| Extraction Recovery | ~80% to 96.7%[3][4] | >80%[5] | ~50% |
| Matrix Effect | Well compensated by IS[3] | No significant matrix effect observed[2] | Ion suppression of ~44% |
Note: Data is compiled from various studies and may depend on specific experimental conditions. The use of this compound as an internal standard is intended to mitigate the impact of variability in recovery and matrix effects.
Experimental Protocols
Solid Phase Extraction (SPE)
SPE is a highly effective method for cleaning up complex biological samples, resulting in high recovery and minimal matrix effects.[3] Mixed-mode or polymeric sorbents are commonly used for Entecavir extraction.[6]
Materials:
-
Human plasma (K2EDTA)
-
Entecavir reference standard
-
This compound internal standard solution (e.g., 100 ng/mL in methanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium hydroxide
-
Formic acid
-
SPE cartridges (e.g., Oasis HLB or MCX)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Sample Spiking: To 200 µL of plasma sample, add 20 µL of this compound internal standard solution. Vortex briefly.
-
Pre-treatment (Protein Precipitation): Add 400 µL of 1% formic acid in acetonitrile. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from step 3 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.
-
Elution: Elute Entecavir and this compound with 1 mL of 5% ammonium hydroxide in acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protein Precipitation (PP)
Protein precipitation is a simpler and faster method suitable for high-throughput analysis. Acetonitrile or methanol are common protein precipitating agents.[2][7]
Materials:
-
Human plasma (K2EDTA)
-
Entecavir reference standard
-
This compound internal standard solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (LC-MS grade) with 0.1% formic acid
-
Centrifuge
-
96-well collection plates
Protocol:
-
Sample Spiking: To 100 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 10 µL of this compound internal standard solution. Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortexing: Vortex vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Directly inject an aliquot of the supernatant into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) - Salting Out Method
This method utilizes the principle of differential solubility of the analyte in two immiscible liquids, enhanced by the addition of a salt.
Materials:
-
Human plasma (K2EDTA)
-
Entecavir reference standard
-
This compound internal standard solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Centrifuge
-
Evaporator
Protocol:
-
Sample Spiking: To 500 µL of plasma sample, add 50 µL of this compound internal standard solution. Vortex briefly.
-
Addition of Organic Solvent: Add 1.5 mL of acetonitrile. Vortex for 30 seconds.
-
Salting Out: Add approximately 200 mg of anhydrous magnesium sulfate. Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 4,000 x g for 10 minutes to facilitate phase separation.
-
Organic Layer Collection: Carefully transfer the upper acetonitrile layer to a clean tube.
-
Evaporation: Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Overview of sample preparation workflows for Entecavir analysis.
Caption: Detailed workflow for Solid Phase Extraction (SPE).
Caption: Detailed workflow for Protein Precipitation (PP).
References
- 1. Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple and rapid UPLC-MS/MS method for quantification of entecavir in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive method for the determination of entecavir at picogram per milliliter level in human plasma by solid phase extraction and high-pH LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. How to address the sample preparation of hydrophilic compounds: Determination of entecavir in plasma and plasma ultrafiltrate with novel extraction sorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UPLC-MS/MS method for the simultaneous quantification of anti-HBV nucleos(t)ides analogs: Entecavir, lamivudine, telbivudine and tenofovir in plasma of HBV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction Protocol for Entecavir and its Deuterated Internal Standard in Human Plasma
Application Note
Introduction
Entecavir is a potent nucleoside analogue antiviral drug used in the treatment of chronic hepatitis B virus (HBV) infection. Accurate and reliable quantification of Entecavir in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed protocol for the solid-phase extraction (SPE) of Entecavir and its deuterated internal standard, Entecavir-d2, from human plasma. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using mass spectrometry, as it effectively compensates for variability in sample preparation and matrix effects.
This method utilizes a hydrophilic-lipophilic balanced (HLB) polymer-based SPE sorbent, which offers high and reproducible recovery for polar compounds like Entecavir.[1][2] The subsequent analysis is typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing high sensitivity and selectivity.[1][2][3]
Experimental Overview
The protocol involves the pretreatment of human plasma samples, followed by solid-phase extraction using an Oasis HLB 96-well plate. The extraction procedure includes loading the pretreated plasma, washing the sorbent to remove interferences, and eluting the analytes of interest. The eluted sample is then evaporated and reconstituted for LC-MS/MS analysis. This compound is added to the plasma samples at the beginning of the procedure to serve as an internal standard for accurate quantification.
Materials and Reagents
-
Entecavir reference standard
-
This compound internal standard
-
Human plasma (K2-EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (LC-MS grade)
-
Deionized water
-
Oasis HLB 96-well plate, 30 mg sorbent per well, or equivalent
Experimental Protocols
Standard and Quality Control Sample Preparation
Prepare stock solutions of Entecavir and this compound in methanol at a concentration of 1 mg/mL. From these, prepare working solutions of Entecavir for calibration standards and quality control (QC) samples by serial dilution in a methanol/water (50:50, v/v) solution. A working solution of this compound is also prepared. Spike the working solutions into blank human plasma to create calibration standards and QC samples at low, medium, and high concentrations.
Sample Pretreatment
-
Thaw plasma samples at room temperature.
-
To 500 µL of each plasma sample in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 500 µL of 4% phosphoric acid in water to each sample.
-
Vortex mix for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet precipitated proteins.
-
Transfer the supernatant to a clean tube or the 96-well plate for SPE.
Solid-Phase Extraction (SPE) Protocol
The following protocol is based on the use of an Oasis HLB 96-well plate.
-
Conditioning: Add 1 mL of methanol to each well of the SPE plate. Allow the solvent to pass through the sorbent bed by gravity or with gentle vacuum.
-
Equilibration: Add 1 mL of deionized water to each well. Allow the water to pass through the sorbent bed.
-
Loading: Load the supernatant from the pretreated plasma sample (approximately 1 mL) onto the conditioned and equilibrated SPE plate. Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/min.
-
Washing:
-
Wash 1: Add 1 mL of 5% methanol in deionized water to each well to remove polar interferences. Apply vacuum to pull the solution through.
-
Wash 2: Add 1 mL of deionized water to each well. Apply vacuum to dry the sorbent bed.
-
-
Elution:
-
Place a clean 96-well collection plate inside the vacuum manifold.
-
Add 500 µL of methanol to each well of the SPE plate.
-
Apply a gentle vacuum to elute the analytes into the collection plate.
-
Repeat the elution step with another 500 µL of methanol for a total elution volume of 1 mL.
-
Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex for 30 seconds to ensure complete dissolution.
-
The sample is now ready for injection into the LC-MS/MS system.
Data Presentation
Table 1: Method Validation Parameters for Entecavir SPE
| Parameter | Result | Reference |
| Recovery | ~80% | [2] |
| Precision | ||
| Intra-assay (%CV) | 12.3% | [2] |
| Inter-assay (%CV) | 3.1% | [2] |
| Accuracy (%Dev) | +/-7.6% | [2] |
| Matrix Effect | ~0.45 | [2] |
CV: Coefficient of Variation; Dev: Deviation from nominal concentration. Data is based on a method using a structural analog internal standard, which is expected to be similar for a deuterated internal standard.
Table 2: LC-MS/MS Parameters for Entecavir and this compound Analysis
| Parameter | Entecavir | This compound |
| Precursor Ion (m/z) | 278.1 | 280.1 |
| Product Ion (m/z) | 152.1 | 152.1 |
| Polarity | Positive | Positive |
Note: The exact mass transitions may vary slightly depending on the instrument and source conditions.
Visualizations
Caption: Workflow for the solid-phase extraction of Entecavir.
Conclusion
This application note provides a comprehensive and detailed solid-phase extraction protocol for the quantification of Entecavir and its deuterated internal standard, this compound, in human plasma. The use of an Oasis HLB SPE plate ensures high recovery and clean extracts, which is essential for sensitive and robust LC-MS/MS analysis. The presented method is suitable for use in research, clinical, and drug development settings where accurate measurement of Entecavir is required.
References
- 1. researchgate.net [researchgate.net]
- 2. A sensitive method for the determination of entecavir at picogram per milliliter level in human plasma by solid phase extraction and high-pH LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Entecavir in Human Plasma using Protein Precipitation and LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Entecavir is a potent nucleoside analog antiviral drug used for the treatment of chronic hepatitis B (HBV) infection. Accurate quantification of entecavir in biological matrices like human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. Protein precipitation is a straightforward, rapid, and efficient sample preparation technique widely employed for the extraction of small molecules like entecavir from complex biological samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the quantification of entecavir in human plasma using a protein precipitation method.
Principle of the Method
Protein precipitation involves the addition of a water-miscible organic solvent or an acid to a biological sample, such as plasma. This process disrupts the solvation shell of proteins, leading to their denaturation and aggregation. The precipitated proteins are then separated from the sample by centrifugation. The resulting supernatant, which contains the analyte of interest (entecavir) and other soluble components, can be directly injected into an LC-MS/MS system or undergo further processing like evaporation and reconstitution. This method is favored for its simplicity, speed, and ability to provide clean extracts suitable for sensitive analysis.
Materials and Reagents
-
Entecavir reference standard
-
Entecavir-¹³C₂¹⁵N (or other suitable stable isotope-labeled internal standard)[1]
-
Methanol (HPLC or LC-MS grade)[1]
-
Formic acid (LC-MS grade)[3]
-
Ammonium acetate
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Experimental Protocols
This section details two common protein precipitation protocols using methanol or acetonitrile.
Protocol 1: Methanol Precipitation
This protocol is adapted from a validated method for bioequivalence studies.[1]
1. Preparation of Solutions:
- Entecavir Stock Solution (1 mg/mL): Accurately weigh and dissolve entecavir reference standard in methanol.
- Working Standard Solutions: Prepare serial dilutions of the stock solution with a 50:50 mixture of methanol and water to create calibration curve standards.
- Internal Standard (IS) Working Solution: Prepare a solution of Entecavir-¹³C₂¹⁵N in methanol at an appropriate concentration.
2. Sample Preparation:
- Pipette 100 µL of human plasma (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.[1]
- Add the internal standard solution.
- Add 300 µL of methanol (plasma to solvent ratio of 1:3).
- Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean autosampler vial.
- Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Acetonitrile with Formic Acid Precipitation
This protocol is suitable for the simultaneous analysis of multiple nucleoside analogs.[3]
1. Preparation of Solutions:
- Precipitating Solvent: Prepare a solution of acetonitrile containing 0.1% formic acid.[3]
- Prepare stock and working standard solutions as described in Protocol 1.
2. Sample Preparation:
- Pipette 50 µL of human plasma into a microcentrifuge tube.
- Add the internal standard solution.
- Add 150 µL of the precipitating solvent (acetonitrile with 0.1% formic acid).
- Vortex the mixture vigorously for at least 30 seconds.
- Centrifuge at 12,000 x g for 5 minutes.
- Transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of an appropriate solvent (e.g., water or mobile phase).[3]
- Inject an aliquot into the LC-MS/MS system.
Workflow Diagram
Caption: Workflow for Entecavir quantification by protein precipitation.
Method Validation Data
The following tables summarize typical validation parameters for protein precipitation-based LC-MS/MS methods for entecavir quantification. Data is compiled from multiple sources to provide a representative overview.
Table 1: Linearity and Sensitivity
| Parameter | Method 1 (Methanol)[1] | Method 2 (Acetonitrile)[2] | Method 3 (General)[4] |
| Linear Range (ng/mL) | 0.1 - 20 | 1 - 100 | 0.025 - 10 |
| LLOQ (ng/mL) | 0.1 | 1 | 0.025 |
| Correlation (r²) | > 0.99 | > 0.9992 | Not specified |
Table 2: Accuracy and Precision
| Parameter | Value Range | Guideline |
| Intra-day Accuracy (% Bias) | -3.4% to 5.3%[4] | Within ±15% (±20% at LLOQ) |
| Inter-day Accuracy (% Bias) | -3.4% to 5.3%[4] | Within ±15% (±20% at LLOQ) |
| Intra-day Precision (% CV) | ≤ 7.3%[4] | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (% CV) | ≤ 7.3%[4] | ≤ 15% (≤ 20% at LLOQ) |
Table 3: Recovery and Matrix Effect
| Parameter | Typical Value | Notes |
| Extraction Recovery | 80 - 98%[2] | Should be consistent and reproducible. |
| Matrix Effect | No significant effect observed in several studies[1][4] | Assessed by comparing analyte response in post-extraction spiked samples to that in neat solution. |
Logical Relationship Diagram
Caption: Advantages and disadvantages of protein precipitation.
Discussion
The protein precipitation method offers a significant advantage in terms of simplicity, speed, and cost-effectiveness, making it highly suitable for high-throughput analysis required in clinical studies. The use of methanol or acetonitrile effectively removes the majority of plasma proteins. While methanol may sometimes be less efficient at precipitating proteins compared to acetonitrile, it can be a better choice for highly polar compounds.
A key consideration with protein precipitation is the potential for matrix effects. Although several validated methods report no significant matrix effects for entecavir[1][4], it is a critical parameter to evaluate during method development. Co-eluting endogenous components from the plasma can suppress or enhance the ionization of entecavir in the mass spectrometer source, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard, such as Entecavir-¹³C₂¹⁵N, is highly recommended to compensate for any potential matrix effects and variability in extraction recovery.[1]
References
- 1. Simple and rapid UPLC-MS/MS method for quantification of entecavir in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to address the sample preparation of hydrophilic compounds: Determination of entecavir in plasma and plasma ultrafiltrate with novel extraction sorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UPLC-MS/MS method for the simultaneous quantification of anti-HBV nucleos(t)ides analogs: Entecavir, lamivudine, telbivudine and tenofovir in plasma of HBV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioanalytical Method Validation for Entecavir using Entecavir-d2 as an Internal Standard
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Entecavir is a potent and selective antiviral agent used for the treatment of chronic hepatitis B virus (HBV) infection.[1] Accurate and reliable quantification of Entecavir in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides a detailed application note and protocol for the bioanalytical method validation of Entecavir in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Entecavir-d2, to ensure high accuracy and precision.
The validation of this bioanalytical method is performed in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".
Experimental Protocols
This section details the materials and procedures for the quantification of Entecavir in human plasma.
Materials and Reagents
-
Analytes: Entecavir, this compound (Internal Standard - IS)
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
-
-
Labware:
-
Polypropylene tubes
-
96-well plates
-
Analytical balance
-
Volumetric flasks and pipettes
-
Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable for separation.[2]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Entecavir and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Entecavir stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. The this compound working solution is prepared by diluting the stock solution to a final concentration of 10 ng/mL in the same diluent.
Sample Preparation
Two primary methods for sample preparation are presented: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
1.4.1. Protein Precipitation (PPT) Protocol
This method is rapid and suitable for high-throughput analysis.
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a polypropylene tube.
-
Add 20 µL of the this compound internal standard working solution (10 ng/mL).
-
Add 300 µL of methanol containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Inject a portion of the supernatant into the LC-MS/MS system.
1.4.2. Solid-Phase Extraction (SPE) Protocol
This method provides a cleaner extract, potentially reducing matrix effects.
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
Load 200 µL of the plasma sample, pre-spiked with 20 µL of this compound internal standard.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm)[2] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic or gradient elution can be optimized. A typical starting point is 95% A, holding for 0.5 min, then a linear gradient to 95% B over 2 min, hold for 1 min, and re-equilibrate for 1.5 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 3 |
Table 3: MRM Transitions for Entecavir and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Entecavir | 278.1 | 152.1 | 25 |
| 110.1 | 35 | ||
| This compound (IS) | 280.1 | 154.1 | 25 |
| 112.1 | 35 |
Note: Collision energies should be optimized for the specific instrument being used.
Bioanalytical Method Validation
The method was validated according to FDA guidelines, assessing the following parameters:
Linearity and Range
The linearity of the method was assessed by analyzing calibration standards at eight different concentration levels. The calibration curve was constructed by plotting the peak area ratio of Entecavir to this compound against the nominal concentration of Entecavir. A linear regression with a weighting factor of 1/x² is typically used.
Table 4: Linearity of Entecavir Calibration Curve
| Parameter | Result |
| Calibration Range | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Regression Model | Linear, weighted (1/x²) |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High) in replicate (n=6) on three different days.
Table 5: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.05 | ≤ 15% | ≤ 15% | ± 20% | ± 20% |
| Low QC | 0.15 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| Mid QC | 2.5 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| High QC | 40 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
Selectivity and Specificity
The selectivity of the method was assessed by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of Entecavir and this compound.
Matrix Effect
The matrix effect was evaluated by comparing the peak response of Entecavir in post-extraction spiked plasma samples with the response of neat solutions at the same concentration. The internal standard, this compound, is expected to co-elute and compensate for any matrix-induced ion suppression or enhancement.
Recovery
The extraction recovery of Entecavir was determined by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples at three QC levels.
Table 6: Extraction Recovery
| QC Level | Mean Recovery (%) |
| Low QC | > 85% |
| Mid QC | > 85% |
| High QC | > 85% |
Stability
The stability of Entecavir in human plasma was assessed under various conditions to ensure the integrity of the samples during handling and storage.
Table 7: Stability of Entecavir in Human Plasma
| Stability Condition | Duration | Temperature | Result |
| Freeze-Thaw Stability | 3 cycles | -20°C to Room Temp. | Stable |
| Short-Term (Bench-Top) Stability | 8 hours | Room Temperature | Stable |
| Long-Term Stability | 30 days | -80°C | Stable |
| Post-Preparative Stability | 24 hours | Autosampler (4°C) | Stable |
Visualizations
Signaling Pathway
Entecavir, a guanosine nucleoside analog, is phosphorylated to the active triphosphate form. Entecavir triphosphate competes with the natural substrate, deoxyguanosine triphosphate, and inhibits the three functions of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.
Caption: Entecavir's mechanism of action.
Experimental Workflow
The following diagram illustrates the overall workflow for the bioanalytical method.
Caption: Bioanalytical workflow for Entecavir.
Logical Relationship of Validation Parameters
This diagram shows the logical flow of the bioanalytical method validation process.
Caption: Bioanalytical method validation process.
References
Quantitative Analysis of Entecavir in Biological Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Entecavir in biological matrices, primarily human plasma. The methodologies outlined are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) techniques, ensuring high sensitivity, specificity, and reliability for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.
Overview of Analytical Methodologies
The quantitative determination of Entecavir in biological fluids is crucial for assessing its bioavailability and pharmacokinetic profile. Several analytical methods have been developed and validated for this purpose, with LC-MS/MS being the most prevalent due to its superior sensitivity and selectivity. High-performance liquid chromatography (HPLC) with UV detection is also utilized, particularly for bulk drug and pharmaceutical dosage form analysis.
Commonly employed sample preparation techniques include solid-phase extraction (SPE) and protein precipitation (PP). The choice of method depends on the required sensitivity, sample matrix, and available instrumentation.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated methods for Entecavir analysis in biological matrices.
Table 1: LC-MS/MS Method Parameters and Validation Data
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Biological Matrix | Human Plasma | Rat and Dog Plasma | Human Plasma | Human Plasma |
| Internal Standard (IS) | Lamivudine (LM)[1][2] | Ganciclovir[3] | Entecavir-13C215N[4] | Lobucavir[5] |
| Extraction Method | Solid-Phase Extraction (SPE)[1][2] | Solid-Phase Extraction (SPE)[3] | Protein Precipitation (Methanol)[4] | Solid-Phase Extraction (SPE)[5] |
| Linearity Range | 50.0 - 20,000.0 pg/mL[1][2] | 0.01 - 9 µg/mL[3] | 0.1 - 20 ng/mL[4] | 5 - 25,000 pg/mL[5] |
| Correlation Coefficient (r) | ≥ 0.9983[1][2] | Not Specified | > 0.99[4] | Not Specified |
| Lower Limit of Quantification (LLOQ) | 50.0 pg/mL[1] | 0.01 µg/mL[3] | 0.1 ng/mL[4] | 5 pg/mL[5] |
| Intra-day Precision (%RSD) | 1.2 - 4.2%[1][2] | < 10%[3] | Meets acceptance criteria[4] | 12.3% CV[5] |
| Inter-day Precision (%RSD) | 1.2 - 4.2%[1][2] | < 10%[3] | Meets acceptance criteria[4] | 3.1% CV[5] |
| Accuracy | Within acceptable range[1] | 98.1 - 102.5%[3] | Meets acceptance criteria[4] | ± 7.6% Dev[5] |
| Recovery | Not Specified | 93.9 - 96.7%[3] | Not Specified | ~80%[5] |
| Matrix Effect | Not Specified | Not Specified | No matrix effect observed[4] | ~0.45 (compensated by IS)[5] |
Table 2: HPLC Method Parameters and Validation Data
| Parameter | Method 1 | Method 2 |
| Sample Type | Bulk Drug and Tablets | Spiked Plasma |
| Internal Standard (IS) | Not Specified | Etoposide[6] |
| Extraction Method | Not Applicable | Protein Precipitation (TCA)[6] |
| Linearity Range | 5 - 25 µg/mL[7][8] | Not Specified |
| Correlation Coefficient (r²) | > 0.999[7] | Not Specified |
| Lower Limit of Quantification (LLOQ) | Not Specified | 0.0097 µg/mL[6] |
| Precision (%CV) | < 2.0[7] | < 3%[6] |
| Accuracy | 98.79 - 99.91%[7][8] | 97 - 99%[6] |
| Recovery | 98.6 - 101.2%[7] | 82.0 - 89.95%[6] |
Experimental Protocols
This section provides detailed protocols for the key experiments cited in the quantitative analysis of Entecavir.
LC-MS/MS Protocol for Entecavir in Human Plasma
This protocol is based on a validated method using solid-phase extraction and tandem mass spectrometry.[1][2]
3.1.1. Materials and Reagents
-
Entecavir and Lamivudine (Internal Standard) reference standards
-
Methanol (HPLC grade)
-
Ammonium hydrogen carbonate (analytical grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (blank, drug-free)
-
Solid-phase extraction cartridges (e.g., Oasis HLB)
3.1.2. Instrumentation
-
Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)
3.1.3. Sample Preparation (Solid-Phase Extraction)
-
Thaw plasma samples at room temperature.
-
To 500 µL of plasma, add the internal standard (Lamivudine) solution.
-
Vortex for 30 seconds.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute Entecavir and the IS with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
3.1.4. Chromatographic and Mass Spectrometric Conditions
-
Mobile Phase: 10 mM Ammonium hydrogen carbonate (pH 10.5):Methanol (85:15 v/v)[1][2]
-
Column Temperature: Ambient
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
HPLC Protocol for Entecavir in Spiked Plasma
This protocol is based on a validated method using protein precipitation and UV detection.[6]
3.2.1. Materials and Reagents
-
Entecavir and Etoposide (Internal Standard) reference standards
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (10 mM)
-
Phosphoric acid
-
Trichloroacetic acid (TCA)
-
Water (deionized)
-
Human plasma (blank, drug-free)
3.2.2. Instrumentation
-
High-Performance Liquid Chromatograph with UV detector
-
C18 ODS Hypersil column (150 × 4.6 mm, 5 µm)[6]
3.2.3. Sample Preparation (Protein Precipitation)
-
Take 0.5 mL of plasma in a centrifuge tube.
-
Add 20 µL of Entecavir standard solution and the internal standard (Etoposide).
-
Add 15 µL of 5% TCA and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant.
-
Inject a 20 µL aliquot into the HPLC system.[6]
3.2.4. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:10 mM Phosphate Buffer (80:20 v/v), pH adjusted to 3.5 with phosphoric acid.[6]
-
Flow Rate: 1.0 mL/min[6]
-
Detection Wavelength: 218 nm[6]
-
Column Temperature: Ambient
-
Run Time: 10 minutes[6]
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for Entecavir analysis by LC-MS/MS.
Experimental Workflow for HPLC Analysis
Caption: Workflow for Entecavir analysis by HPLC.
Bioanalytical Method Validation Parameters
Caption: Key parameters for bioanalytical method validation.
References
- 1. LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A validated method for quantifying entecavir in biological matrices and its application in a pharmacokinetic study in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple and rapid UPLC-MS/MS method for quantification of entecavir in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sensitive method for the determination of entecavir at picogram per milliliter level in human plasma by solid phase extraction and high-pH LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jbiochemtech.com [jbiochemtech.com]
- 8. jbiochemtech.com [jbiochemtech.com]
Protocol for the Preclinical Evaluation of Entecavir, a Potent Hepatitis B Virus Inhibitor
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the preclinical assessment of Entecavir, a guanosine nucleoside analog with potent activity against the Hepatitis B Virus (HBV). The protocols described herein cover in vivo efficacy studies in established animal models and the bioanalytical quantification of Entecavir in biological matrices using its deuterated analog, Entecavir-d2, as an internal standard. This guide is intended to facilitate the design and execution of preclinical studies to evaluate the therapeutic potential of Entecavir and similar antiviral compounds.
Introduction
Entecavir is a selective inhibitor of HBV replication, targeting the viral polymerase.[1] Its mechanism of action involves intracellular phosphorylation to the active triphosphate form, which then competes with the natural substrate, deoxyguanosine triphosphate, to inhibit all three functions of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA. Preclinical studies are crucial to understanding the efficacy, pharmacokinetics, and safety profile of Entecavir before clinical application. This document outlines detailed protocols for such studies.
Mechanism of Action Signaling Pathway
Entecavir, as a nucleoside analog, requires intracellular activation to exert its antiviral effect. The following diagram illustrates the key steps in its mechanism of action.
References
Troubleshooting & Optimization
Optimizing Entecavir-d2 Concentration for LC-MS: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-mass spectrometry (LC-MS) analysis of Entecavir, with a specific focus on optimizing the concentration of its deuterated internal standard, Entecavir-d2.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in LC-MS analysis?
This compound is a stable isotope-labeled (SIL) internal standard used in the quantitative analysis of Entecavir by LC-MS/MS.[1] As an internal standard, it is added at a known concentration to all samples, including calibrators, quality controls, and unknown study samples, before sample preparation. Its purpose is to correct for variability that can occur during the analytical process, such as inconsistencies in sample preparation, injection volume, and mass spectrometer response. By comparing the peak area ratio of Entecavir to this compound, a more accurate and precise quantification of Entecavir can be achieved.
Q2: What is the recommended concentration for this compound as an internal standard?
The optimal concentration of this compound should be determined during method development and validation. A general guideline is to use a concentration that is within the range of the calibration curve for Entecavir. For instance, if the calibration curve for Entecavir spans from 0.025 to 10 ng/mL, a suitable concentration for this compound would fall within this range. One study on the quantification of Entecavir in human plasma used a calibration curve ranging from 0.250 to 200 ng/mL. In such a case, an this compound concentration of 50 or 100 ng/mL could be appropriate. The key is to ensure that the response of the internal standard is consistent and sufficient across all samples without saturating the detector.
Q3: What are the typical MRM transitions for Entecavir and this compound?
For Entecavir, a common precursor ion ([M+H]⁺) is m/z 278.1, which fragments to a product ion of m/z 152.1.[2] Since this compound has two deuterium atoms, its precursor ion will have an m/z of 280.1. Assuming the deuterium labels are on a stable part of the molecule that is retained in the fragment, the product ion would be expected to also show a +2 Da shift, resulting in an MRM transition of m/z 280.1 → 154.1. It is crucial to confirm these transitions experimentally during method development.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of Entecavir and this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample or decrease the injection volume. For Entecavir analysis, typical injection volumes are around 10 µL. |
| Inappropriate Mobile Phase pH | Entecavir is a guanine nucleoside analogue.[3] The mobile phase pH can significantly impact its ionization and peak shape. One successful method used a mobile phase of 10 mM ammonium hydrogen carbonate (pH 10.5) and methanol (85:15 v/v).[2] Experiment with different pH values to find the optimal condition for your column and system. |
| Column Contamination | Flush the column with a strong solvent mixture (e.g., 50:50 acetonitrile:isopropanol). If the problem persists, replace the guard column or the analytical column. |
| Injection of Sample in a Stronger Solvent than Mobile Phase | Ensure the sample diluent is of similar or weaker solvent strength than the initial mobile phase conditions. A common diluent for Entecavir is a mixture of methanol and water. |
Issue 2: Low Sensitivity or Poor Signal-to-Noise Ratio
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mass Spectrometer Parameters | Infuse a standard solution of Entecavir and this compound directly into the mass spectrometer to optimize parameters such as collision energy and cone voltage for the specific MRM transitions. |
| Matrix Effects (Ion Suppression or Enhancement) | The presence of endogenous components in the sample matrix (e.g., plasma) can interfere with the ionization of the analyte and internal standard. A study on Entecavir quantification noted a considerable matrix effect which was compensated by the use of an analog internal standard.[4] To mitigate matrix effects, consider more effective sample preparation techniques like solid-phase extraction (SPE) over protein precipitation (PPT). |
| Inefficient Sample Extraction | Evaluate the recovery of your sample preparation method. For Entecavir, both SPE and liquid-liquid extraction (LLE) have been successfully used.[2] |
Issue 3: High Variability in Results (Poor Precision)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of each step in the sample preparation protocol. Automating the process can improve reproducibility. |
| Unstable Internal Standard Response | Verify the stability of the this compound stock and working solutions. Ensure the internal standard is added to every sample at the same concentration. |
| Carryover | Inject a blank sample after a high-concentration sample to check for carryover. If observed, optimize the autosampler wash procedure by using a stronger wash solvent and increasing the wash volume and duration. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) vs. Protein Precipitation (PPT)
The choice of sample preparation method is critical for achieving accurate and robust results. Below is a comparison of two common techniques for plasma samples.
| Method | General Protocol | Pros | Cons | Recovery for Entecavir |
| Solid-Phase Extraction (SPE) | 1. Condition the SPE cartridge. 2. Load the pre-treated plasma sample. 3. Wash the cartridge to remove interferences. 4. Elute Entecavir and this compound. 5. Evaporate and reconstitute the eluate. | - Cleaner extracts, reducing matrix effects.[3] - Higher sensitivity. | - More time-consuming and expensive. - Method development can be complex. | High, approximately 80%.[4] |
| Protein Precipitation (PPT) | 1. Add a precipitation solvent (e.g., acetonitrile or methanol) to the plasma sample. 2. Vortex to mix and precipitate proteins. 3. Centrifuge to pellet the precipitated proteins. 4. Analyze the supernatant. | - Simple, fast, and inexpensive. | - Dirtier extracts, leading to more significant matrix effects. - Potential for analyte loss due to co-precipitation. | Can be lower and more variable than SPE. |
One validated method for Entecavir in human plasma utilized a high-throughput solid-phase extraction process.[5]
LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters used for Entecavir analysis. These should be optimized for your specific instrumentation and application.
| Parameter | Example Condition 1 [2] | Example Condition 2 |
| LC Column | XBridge-C18, 4.6 mm × 50 mm, 5-µm | Symmetry C18, 50x4.6, 5 µ |
| Mobile Phase | 10 mM ammonium hydrogen carbonate (pH 10.5):methanol (85:15 v/v) | Acetonitrile: 0.5% Formic acid (90:10) |
| Flow Rate | 0.3 mL/min | 0.6 mL/min |
| Injection Volume | Not specified | 10 µL |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (Entecavir) | m/z 278.1 → 152.1 | Not specified |
| MRM Transition (Internal Standard) | m/z 230.2 → 112.0 (Lamivudine) | Not specified |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A sensitive method for the determination of entecavir at picogram per milliliter level in human plasma by solid phase extraction and high-pH LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in Entecavir analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of Entecavir, with a specific focus on resolving poor peak shape.
Troubleshooting Guide: Poor Peak Shape in Entecavir Analysis
Poor peak shape, including tailing, fronting, or splitting, can significantly impact the accuracy and precision of Entecavir quantification. This guide provides a systematic approach to diagnosing and resolving these common chromatographic issues.
Q1: My Entecavir peak is tailing. What are the potential causes and how can I fix it?
A1: Peak tailing is the most common peak shape issue in Entecavir analysis and can be caused by several factors. Here's a step-by-step guide to troubleshoot this issue:
Potential Cause 1: Secondary Interactions with Residual Silanols
Entecavir, with its amine groups, can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Solution 1: Adjust Mobile Phase pH: Entecavir is a hydrophilic weak base with a pKa of 10.5.[1] To minimize secondary interactions, the mobile phase pH should be adjusted to at least 2 pH units away from the analyte's pKa.[2][3] For Entecavir, an acidic mobile phase is often preferred. However, one study noted that at a pH of 3.0, significant tailing (tailing factor of 2.4) was still observed.[4]
-
Solution 2: Use an Ion-Pairing Agent: Adding a small concentration of an ion-pairing agent like triethylamine (TEA) to the mobile phase can mask the residual silanol groups and significantly improve peak symmetry. For example, the addition of 2 ml of triethylamine to a 0.02 M buffer at pH 4.5 improved the Entecavir peak tailing factor from 2.4 to 1.6.[4][5]
-
Solution 3: Increase Column Temperature: Increasing the column temperature can enhance mass transfer and reduce peak tailing. In one instance, raising the temperature to 40°C further improved the tailing factor to 1.4.[4][5]
-
Solution 4: Use an End-Capped Column: Modern, well-end-capped C18 columns are designed to minimize silanol interactions and are recommended for the analysis of basic compounds like Entecavir.[6]
Potential Cause 2: Column Overload
Injecting too much sample onto the column can lead to peak distortion, including tailing.
-
Solution: Reduce the sample concentration or injection volume. A good starting point is to dilute the sample by a factor of 10 and reinject.
Potential Cause 3: Column Contamination or Degradation
Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can cause poor peak shapes.
-
Solution:
-
Wash the column: Follow the manufacturer's instructions for column washing, typically involving flushing with a series of strong solvents.
-
Use a guard column: A guard column installed before the analytical column can protect it from contaminants.
-
Replace the column: If washing does not resolve the issue, the column may be irreversibly damaged and require replacement.
-
Potential Cause 4: Mismatched Sample Solvent
If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
Quantitative Data Summary
The following table summarizes the impact of different troubleshooting strategies on Entecavir peak shape, as reported in the literature.
| Parameter | Condition 1 | Tailing Factor | Condition 2 | Tailing Factor | Reference |
| Mobile Phase pH | Buffer pH 3.0 | 2.4 | pH adjusted to 4.5 with 0.02M Buffer | < 2 | [4] |
| Ion-Pairing Agent | No Triethylamine | 2.4 (at pH 3.0) | Addition of 2mL Triethylamine to 0.02M Buffer at pH 4.5 | 1.6 | [4][5] |
| Column Temperature | Ambient | 1.6 | 40°C | 1.4 | [4][5] |
Experimental Protocols
Detailed Methodology for Entecavir Analysis with Improved Peak Shape
This protocol is based on a validated HPLC method that successfully addressed peak tailing issues.[4]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Zorbax SB-C18, 150 mm x 4.6 mm, 3.5 µm particle size.[4]
-
Mobile Phase: A mixture of a 0.02 M buffer (pH 4.5, with the addition of 2 mL of Triethylamine per liter) and acetonitrile. The exact ratio should be optimized for desired retention and resolution. One study used a mobile phase of 950 ml of Mill Q water and 50 ml of Acetonitrile.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 40°C.[4]
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 20 µL.[4]
-
Sample Diluent: Mobile phase.[4]
Visualizations
Troubleshooting Workflow for Poor Peak Shape
Caption: A flowchart for troubleshooting poor peak shape in Entecavir analysis.
Simplified Experimental Workflow for Entecavir Analysis
Caption: A simplified workflow for the HPLC analysis of Entecavir.
Frequently Asked Questions (FAQs)
Q2: Why is the mobile phase pH so critical for Entecavir analysis?
A2: The pH of the mobile phase directly influences the ionization state of Entecavir.[7][8] Since Entecavir has a basic amine functional group, at a pH below its pKa, it will be protonated and carry a positive charge. This charge can lead to undesirable ionic interactions with negatively charged residual silanol groups on the silica-based column packing, causing peak tailing.[9] By controlling the pH, you can suppress this ionization and minimize these secondary interactions, leading to a more symmetrical peak shape.
Q3: Can I use a different C18 column for Entecavir analysis?
A3: Yes, different C18 columns can be used, but performance may vary. For basic compounds like Entecavir, it is highly recommended to use a modern, high-purity silica column that is well end-capped. This will minimize the number of accessible silanol groups and reduce the likelihood of peak tailing. Always perform a system suitability test when using a new column to ensure it meets the required performance criteria for your analysis.
Q4: My Entecavir peak is fronting. What could be the cause?
A4: Peak fronting is less common than tailing for basic compounds but can occur due to:
-
Sample Overload: Injecting a highly concentrated sample can lead to fronting. Try diluting your sample.
-
Low Column Temperature: In some cases, operating at too low a temperature can cause fronting.
-
Column Collapse: A collapsed column bed, though a more severe issue, can also result in fronting peaks.
Q5: I'm observing split peaks for Entecavir. What should I check?
A5: Split peaks can be caused by:
-
Contamination at the Column Inlet: A partially blocked frit at the head of the column can cause the sample band to split.
-
Mismatched Sample Solvent and Mobile Phase: Injecting a sample in a solvent that is immiscible with the mobile phase or significantly different in elution strength can cause peak splitting.
-
Co-eluting Impurity: It's possible that an impurity is co-eluting with your Entecavir peak. Review the purity of your standard and sample.
-
pH Close to pKa: If the mobile phase pH is very close to the pKa of Entecavir, you might see peak splitting due to the presence of both ionized and non-ionized forms of the molecule.[2][8]
References
- 1. Synthesis and Physicochemical Evaluation of Entecavir-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Průvodce řešením problémů s HPLC [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. rjpbcs.com [rjpbcs.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. labveda.com [labveda.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. youtube.com [youtube.com]
Entecavir-d2 stability in different storage conditions
This technical support center provides guidance on the stability of Entecavir-d2 under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMSO, methanol, and water.[1] For stock solutions, it is recommended to use DMSO or methanol. While soluble in water, aqueous solutions of similar compounds are not recommended for long-term storage.
Q3: How stable are this compound stock solutions?
A3: While specific long-term stability data for this compound in various solvents is limited, data from its non-deuterated counterpart, Entecavir, can provide guidance. Entecavir stock solutions in methanol are stable for up to 5 weeks at 4°C and for at least 6 hours at room temperature.[2] It is best practice to prepare fresh aqueous solutions daily. For longer-term storage of stock solutions, it is advisable to store them at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and protect from light.
Q4: Is this compound sensitive to light?
A4: Based on forced degradation studies of Entecavir, the molecule is stable under photolytic conditions.[3][4] However, as a general laboratory best practice, it is always recommended to store stock solutions in amber vials or protected from light to minimize the potential for photodegradation over extended periods.
Q5: Is this compound sensitive to pH changes?
A5: Yes, studies on Entecavir show that it undergoes degradation in both acidic and alkaline conditions.[4][5][6] It is more stable at a neutral pH. Therefore, it is crucial to control the pH of aqueous solutions and mobile phases used in analyses.
Q6: Can I subject this compound solutions to freeze-thaw cycles?
A6: Yes, studies on Entecavir in plasma have shown that it is stable through at least three freeze-thaw cycles.[2] To minimize the potential for degradation, it is good practice to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles of the entire stock.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results (e.g., varying peak areas in LC-MS) | Degradation of this compound in stock or working solutions. | - Prepare fresh stock and working solutions. - Verify the storage conditions of your solutions (temperature, light exposure). - Check the pH of your solutions and mobile phases. Entecavir is more stable at neutral pH. |
| Inaccurate pipetting or dilution. | - Calibrate your pipettes regularly. - Use precise dilution techniques. | |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products. | - Based on forced degradation studies of Entecavir, degradation can occur under oxidative, acidic, or basic conditions.[3][4][5] - Protect solutions from strong oxidizing agents. - Ensure the pH of your solutions is near neutral. |
| Contamination of the solvent or sample. | - Use high-purity solvents for solution preparation and analysis. - Ensure proper cleaning of all glassware and equipment. | |
| Loss of signal intensity over time in the autosampler | Instability of this compound in the autosampler vial or mobile phase. | - Entecavir in plasma has been shown to be stable in an autosampler at 4°C for at least 24 hours.[2] - If instability is suspected, minimize the time samples spend in the autosampler before injection. - Consider using a mobile phase with a pH closer to neutral if acidic or basic conditions are being used. |
Data on Entecavir Stability
Table 1: Summary of Entecavir Forced Degradation Studies
| Stress Condition | Observation | Reference |
| Acidic Hydrolysis (e.g., 0.1 N HCl) | Significant degradation observed. | [4][5] |
| Alkaline Hydrolysis (e.g., 0.1 N NaOH) | Mild to extensive degradation observed. | [4][7] |
| Oxidative (e.g., 3% H₂O₂) | Extensive degradation observed. | [3][4] |
| Thermal (e.g., 60-80°C) | Stable. | [3][4] |
| Photolytic (UV light) | Stable. | [3][4] |
Table 2: Stability of Entecavir in Biological Matrix (Rat Plasma)
| Condition | Duration | Stability | Reference |
| Freeze-Thaw | 3 cycles | Stable | [2] |
| Room Temperature | 6 hours | Stable | [2] |
| -20°C | 4 weeks | Stable | [2] |
| Autosampler (4°C) | 24 hours | Stable | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), HPLC grade or higher
-
Calibrated analytical balance
-
Volumetric flask (Class A)
-
Pipettes and tips
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of this compound using a calibrated analytical balance.
-
Transfer the weighed solid to a clean, dry volumetric flask.
-
Add a small amount of DMSO to dissolve the solid completely.
-
Once dissolved, add DMSO to the final volume mark on the volumetric flask.
-
Cap the flask and invert several times to ensure a homogeneous solution.
-
Transfer the stock solution to a labeled amber vial for storage.
-
Store the stock solution at -20°C or -80°C.
-
Protocol 2: Stability-Indicating HPLC Method for Entecavir
This protocol is adapted from a validated method for Entecavir and can be used as a starting point for assessing the stability of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 150 x 4.6 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Procedure:
-
Prepare this compound solutions at a known concentration in the mobile phase.
-
Subject the solutions to the desired stress conditions (e.g., heat, acid, base, oxidation).
-
At specified time points, inject the samples into the HPLC system.
-
Monitor the chromatograms for a decrease in the peak area of the parent this compound peak and the appearance of any new peaks corresponding to degradation products.
-
Calculate the percentage of this compound remaining at each time point to determine its stability under the tested conditions.
-
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Troubleshooting Inconsistent Analytical Results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Thieme E-Journals - Drug Research / Abstract [thieme-connect.de]
- 3. rjpbcs.com [rjpbcs.com]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS method for the characterization of the forced degradation products of Entecavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
Addressing ion suppression in Entecavir quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression during the quantification of Entecavir by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in Entecavir quantification?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from a sample's matrix interfere with the ionization of the target analyte (Entecavir) in the mass spectrometer's ion source.[1][2] This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the quantification.[3][4] In bioanalytical methods, endogenous materials from complex samples like plasma can contribute to this phenomenon.[5] The presence of ion suppression can lead to underestimation of the true analyte concentration and compromise the validity of pharmacokinetic parameters.[6]
Q2: What are the common causes of ion suppression in an electrospray ionization (ESI) source?
A2: Ion suppression in ESI is primarily caused by competition for ionization between Entecavir and co-eluting matrix components.[1][7] Several factors contribute to this:
-
Competition for Droplet Surface/Charge: In the ESI process, analytes must get to the surface of the charged droplet to be released into the gas phase.[3][8] High concentrations of other compounds can saturate the droplet surface, preventing Entecavir from being efficiently ionized.[3][8]
-
Changes in Droplet Physical Properties: High concentrations of non-volatile components (salts, buffers) can increase the viscosity and surface tension of the ESI droplets.[3] This change hinders solvent evaporation, making it more difficult for Entecavir ions to be emitted into the gas phase.[3][8]
-
Ion-Pairing and Adduct Formation: Mobile phase additives like Trifluoroacetic acid (TFA) can form neutral ion-pairs with positively charged analytes, reducing their response.[9] Similarly, salts and buffers can lead to the formation of adducts.[7]
-
Endogenous Matrix Components: In biological samples like plasma, major contributors to ion suppression are phospholipids and proteins.[2][10]
Q3: How can I detect and assess the severity of ion suppression in my assay?
A3: The most common method is the post-column infusion experiment. Here's how it works:
-
A solution of Entecavir is continuously infused into the mobile phase flow after the analytical column and before the MS source.
-
A blank matrix sample (e.g., plasma extract without Entecavir) is then injected onto the column.
-
By monitoring the Entecavir signal, you will observe a steady baseline from the infused solution. Any dip or decrease in this baseline indicates a region where co-eluting matrix components are causing ion suppression.[8] This allows you to see if Entecavir's retention time coincides with a suppression zone.[3]
Another method is to compare the response of an analyte in a neat solution versus its response when spiked into a prepared matrix sample. A lower response in the matrix indicates suppression.[1]
Q4: What is a stable isotope-labeled (SIL) internal standard, and can it compensate for ion suppression?
A4: A stable isotope-labeled internal standard is a version of the analyte (Entecavir) in which one or more atoms have been replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N, or ²H/D).[11][12] Because SIL-IS are chemically identical to the analyte, they co-elute and experience the same degree of ion suppression.[1] By measuring the ratio of the analyte to the SIL-IS, the variability caused by suppression can be effectively compensated for, leading to more accurate and precise quantification.[1][13] The use of an isotope-labeled internal standard is a common and effective strategy in validated bioanalytical methods for Entecavir.[14]
Troubleshooting Guide
This guide provides solutions to common problems encountered during Entecavir quantification.
Problem: Poor sensitivity or inconsistent results for Entecavir in plasma samples.
This issue is often a direct result of significant ion suppression from the biological matrix.
Solution 1: Optimize Sample Preparation
The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2][3]
-
Strategy: Switch from a simple Protein Precipitation (PPT) method to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][5]
-
Rationale: While PPT is fast, it often fails to remove phospholipids, which are a major cause of ion suppression.[2] SPE and LLE provide a more thorough cleanup.[5][15] For Entecavir, mixed-mode polymeric SPE sorbents have been used successfully.[16]
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Typical Recovery (%) | Matrix Effect (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | >90% | High (significant suppression) | Simple, fast, low cost.[5] | Poor cleanup, high ion suppression from phospholipids.[2][17] |
| Liquid-Liquid Extraction (LLE) | Variable (60-90%) | Moderate | Good removal of salts and proteins. | Can be labor-intensive, may not remove all phospholipids.[2] |
| Solid-Phase Extraction (SPE) | >85% | Low (minimal suppression) | Highly selective, provides cleanest extracts, suitable for automation.[1][16] | Higher cost, requires method development.[13] |
Note: Values are generalized. Specific recovery and matrix effect percentages are method-dependent. A study on Entecavir reported an average recovery of about 50% and ion suppression of approximately 44% with a supported liquid-liquid extraction (SHLLE) method.[18] Another validated method using SPE showed that the matrix effect was well within acceptable criteria.[14]
Solution 2: Optimize Chromatographic Conditions
-
Strategy: Modify your HPLC/UHPLC method to achieve chromatographic separation between Entecavir and the regions of ion suppression.[1][3]
-
Actions:
-
Adjust Gradient: Alter the mobile phase gradient to shift the retention time of Entecavir away from early-eluting phospholipids.[13]
-
Change Column Chemistry: Switch to a different stationary phase (e.g., from a standard C18 to a phenyl-hexyl or F5 column) to alter selectivity.[3]
-
Use HILIC: Since Entecavir is a hydrophilic compound, Hydrophilic Interaction Chromatography (HILIC) can be an effective alternative to separate it from hydrophobic matrix components like lipids.[16]
-
Solution 3: Modify MS Source and Method Parameters
-
Strategy: Adjust instrument settings or the ionization technique to minimize the impact of interferences.
-
Actions:
-
Change Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI and can be a viable alternative.[3][8][13]
-
Reduce Flow Rate: Lowering the mobile phase flow rate (e.g., to nano-flow rates) can reduce the severity of ion suppression by improving desolvation efficiency.[3][8]
-
Optimize Source Parameters: Fine-tune parameters like cone voltage and gas flow rates to maximize the Entecavir signal relative to the background.[9]
-
Experimental Protocols & Visualizations
Protocol 1: Solid-Phase Extraction (SPE) for Entecavir from Human Plasma
This protocol is based on methodologies developed for the robust quantification of Entecavir.[14][16]
-
Sample Pre-treatment:
-
To 200 µL of human plasma, add 20 µL of Entecavir-¹³C₂,¹⁵N internal standard solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds. This step performs protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange (MCX) SPE cartridge.
-
Condition the cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash the cartridge with 1 mL of methanol to remove less polar interferences.
-
-
Elution:
-
Elute Entecavir and the internal standard with 1 mL of 5% ammonium hydroxide in a 95:5 mixture of acetonitrile and water.[16]
-
-
Final Step:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
-
Diagrams
Caption: A logical workflow for identifying and mitigating ion suppression.
Caption: Competition between Entecavir and matrix ions in the ESI droplet.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 8. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. How to address the sample preparation of hydrophilic compounds: Determination of entecavir in plasma and plasma ultrafiltrate with novel extraction sorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. matrix-effect-elimination-during-lc-ms-ms-bioanalytical-method-development - Ask this paper | Bohrium [bohrium.com]
- 18. researchgate.net [researchgate.net]
Entecavir-d2 Signal Variability in Mass Spectrometry: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal variability with Entecavir-d2 when used as an internal standard in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a deuterium-labeled version of Entecavir, an antiviral medication used to treat Hepatitis B virus (HBV) infection. In quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is considered the gold standard for quantitative bioanalysis because it has nearly identical chemical and physical properties to the analyte (Entecavir) and, therefore, experiences similar effects during sample preparation, chromatography, and ionization. This helps to correct for variability in the analytical process, leading to more accurate and precise quantification of Entecavir in complex biological matrices like plasma.[1]
Q2: What is considered acceptable signal variability for an internal standard like this compound?
Regulatory guidelines and industry best practices provide general recommendations for internal standard signal response. While there is no universal consensus on strict acceptance criteria, a common approach is to monitor the internal standard response throughout an analytical run.[2] Generally, the response of the internal standard in unknown samples should be within a certain percentage of the mean response of the internal standard in the calibration standards and quality control (QC) samples. A widely accepted range is that individual internal standard responses should not deviate by more than 50% from the mean (i.e., within 50% to 150% of the average response).[1][3] However, it is crucial to establish and justify in-house acceptance criteria during method development and validation.[2][4]
Q3: What are the primary causes of this compound signal variability?
Signal variability of an internal standard like this compound can arise from several factors throughout the analytical workflow. These can be broadly categorized as:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound in the mass spectrometer's ion source. This is a common issue in electrospray ionization (ESI).[2][5]
-
Sample Preparation Inconsistencies: Errors during sample extraction, such as incomplete protein precipitation, inconsistent evaporation and reconstitution steps, or pipetting inaccuracies, can lead to variable recovery of the internal standard.
-
Instrumental Issues: Fluctuations in the performance of the LC-MS/MS system, including problems with the autosampler, pump, column, or ion source, can cause signal drift or erratic responses.
-
Isotopic Interference: Although rare with a d2 label, there is a small possibility of interference from naturally occurring isotopes of the unlabeled Entecavir, especially at high analyte concentrations.[6]
Troubleshooting Guides
Guide 1: Investigating Sporadic or Random Signal Variability
This guide addresses situations where the this compound signal is inconsistent for individual or a few samples within a run.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Pipetting Error | Re-prepare the affected sample(s) from the original source material, paying close attention to pipetting technique. | Consistent this compound signal in the re-prepared sample. |
| Incomplete Sample Mixing | Ensure thorough vortexing of samples after the addition of the internal standard and before any subsequent steps. | Improved signal consistency across samples. |
| Autosampler Malfunction | Inspect the autosampler for air bubbles in the syringe or sample loop. Perform a wash cycle and re-inject the affected sample(s). | Consistent injection volumes and stable this compound signal upon re-injection. |
| Individual Sample Matrix Effect | Dilute the affected sample with the blank matrix and re-inject. | If the signal intensity increases and becomes more consistent upon dilution, a strong matrix effect in that specific sample is likely. |
Guide 2: Addressing Systematic Signal Drift or Trends
This guide is for scenarios where the this compound signal consistently increases or decreases over the course of an analytical run.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column Degradation or Contamination | Wash the column with a strong solvent (e.g., high percentage of organic solvent). If the problem persists, replace the analytical column. | A stable baseline and consistent this compound signal response are restored. |
| Ion Source Contamination | Clean the ion source components (e.g., capillary, cone) according to the manufacturer's instructions. | Increased and more stable this compound signal intensity. |
| Mobile Phase Instability | Prepare fresh mobile phases. Ensure proper degassing of the solvents. | A stable baseline and consistent retention times and signal responses. |
| Instrument Temperature Fluctuation | Verify that the column oven and ion source temperatures are stable and at their setpoints. | Consistent chromatography and stable ionization, leading to a stable signal. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect on this compound Signal
This protocol allows for the quantitative assessment of matrix effects on the this compound signal.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the initial mobile phase or a suitable solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma from at least six different sources) using the validated sample preparation method. Spike this compound into the extracted matrix supernatant.
-
Set C (Matrix-Matched Standard): Spike this compound into the blank biological matrix before the extraction process.
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Calculate the Recovery (RE):
-
RE = (Peak Area in Set C) / (Peak Area in Set B)
-
-
Calculate the Internal Standard-Normalized Matrix Factor:
-
This is calculated by dividing the matrix factor of the analyte by the matrix factor of the internal standard. A value close to 1 indicates that the internal standard effectively compensates for the matrix effect.[2]
-
Table 1: Example Data for Matrix Effect Evaluation
| Sample Source | This compound Peak Area (Set A) | This compound Peak Area (Set B) | Matrix Factor |
| Donor 1 | 500,000 | 450,000 | 0.90 |
| Donor 2 | 500,000 | 425,000 | 0.85 |
| Donor 3 | 500,000 | 480,000 | 0.96 |
| Donor 4 | 500,000 | 440,000 | 0.88 |
| Donor 5 | 500,000 | 465,000 | 0.93 |
| Donor 6 | 500,000 | 410,000 | 0.82 |
| Average | 500,000 | 445,000 | 0.89 |
| %CV | - | 5.9% | 5.9% |
Protocol 2: Sample Preparation for Entecavir Quantification in Human Plasma
This is a general protocol based on published methods and should be optimized and validated for specific laboratory conditions.[7][8]
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of this compound working solution (at a fixed concentration) to each sample, calibration standard, and QC.
-
Protein Precipitation: Add 300 µL of methanol (or acetonitrile) containing 0.1% formic acid.
-
Vortexing: Vortex mix the samples for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for this compound signal variability.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UPLC-MS/MS method for the simultaneous quantification of anti-HBV nucleos(t)ides analogs: Entecavir, lamivudine, telbivudine and tenofovir in plasma of HBV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Column selection for optimal Entecavir and Entecavir-d2 separation
Welcome to the technical support center for the chromatographic analysis of Entecavir and its deuterated analog, Entecavir-d2. This resource provides in-depth guidance on column selection, method development, and troubleshooting to assist researchers, scientists, and drug development professionals in achieving optimal separation and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating Entecavir and this compound?
A1: Entecavir and this compound are isotopologues, meaning they have the same chemical structure but differ in isotopic composition. This results in nearly identical physicochemical properties, making their chromatographic separation challenging. The primary goal is often not baseline separation, but rather co-elution with symmetric peak shapes for accurate quantification using mass spectrometry, where they are distinguished by their mass-to-charge ratio (m/z). However, for certain applications like impurity analysis, achieving some degree of separation might be necessary.
Q2: Which type of HPLC column is most suitable for Entecavir analysis?
A2: Reversed-phase C18 columns are overwhelmingly the industry standard and the most effective choice for the analysis of Entecavir and its related substances.[1][2][3][4][5][6][7][8][9][10][11] The selection of a specific C18 column will depend on the desired performance characteristics, such as efficiency, resolution, and analysis time.
Q3: Can you recommend specific C18 columns that have been successfully used for Entecavir analysis?
A3: Several C18 columns from various manufacturers have been successfully employed in published methods. The choice often depends on the specific requirements of the assay, such as speed (UHPLC vs. HPLC) and the matrix of the sample. A comparative summary of commonly used columns is provided in the table below.
Q4: Is it necessary to use a guard column?
A4: While not always mandatory, using a guard column is a highly recommended practice, especially when analyzing complex biological matrices. A guard column protects the analytical column from strongly retained contaminants and particulate matter, thereby extending its lifetime and ensuring method robustness. If issues like peak splitting or high backpressure arise, replacing the guard column is a primary troubleshooting step.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of Entecavir and this compound.
Issue 1: Peak Splitting
Peak splitting, where a single compound appears as two or more peaks, can be a significant issue.
-
Potential Cause 1: Column Contamination or Void. The inlet frit of the guard or analytical column may be blocked, or a void may have formed in the stationary phase.[12]
-
Solution: First, try reversing and flushing the column. If this does not resolve the issue, replace the guard column. If the problem persists, the analytical column may need to be replaced.
-
-
Potential Cause 2: Incompatibility of Injection Solvent with Mobile Phase. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[13] If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Potential Cause 3: Co-elution of an Interfering Compound. The split peak may actually be two different co-eluting compounds.
-
Solution: To verify this, try injecting a smaller sample volume to see if the peaks become more distinct. Method optimization, such as adjusting the mobile phase composition or gradient, may be required to improve resolution.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Asymmetrical peaks can compromise the accuracy of integration and quantification.
-
Potential Cause 1: Secondary Interactions with the Stationary Phase. Peak tailing can occur due to interactions between the analyte and active sites on the silica backbone of the column.
-
Solution: Adjusting the mobile phase pH can help to suppress the ionization of silanol groups. The use of an ion-pairing agent, such as triethylamine, in the mobile phase can also improve peak symmetry.[5] Increasing the column temperature can sometimes reduce tailing.
-
-
Potential Cause 2: Column Overload. Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Potential Cause 3: Inadequate Mobile Phase Buffering. If the mobile phase pH is close to the pKa of Entecavir, small fluctuations can lead to inconsistent peak shapes.
-
Solution: Ensure the mobile phase is adequately buffered at a pH at least 2 units away from the analyte's pKa.
-
Issue 3: Fluctuating Retention Times
Inconsistent retention times can affect the reliability of peak identification and integration.
-
Potential Cause 1: Unstable Pumping and Mobile Phase Composition. Leaks in the HPLC system or improperly prepared mobile phases can cause shifts in retention time.
-
Solution: Check the system for any leaks, especially at fittings.[13] Ensure the mobile phase is well-mixed and degassed.
-
-
Potential Cause 2: Temperature Fluctuations. Changes in the ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature.[13]
-
Data Presentation
Table 1: Comparison of C18 Columns Used for Entecavir Analysis
| Column Name | Manufacturer | Dimensions (mm) | Particle Size (µm) | Reference |
| Inertsil ODS-3 | GL Sciences | 150 x 2.1 | 5 | [1] |
| Waters Symmetry C18 | Waters | 250 x 4.6 | 5 | [2][3] |
| XBridge-C18 | Waters | 50 x 4.6 | 5 | [14][15] |
| Xterra MS C18 | Waters | Not Specified | Not Specified | [15] |
| Develosil ODS MG-5 | Nomura Chemical | 250 x 4.6 | 5 | [3] |
| Zorbax SB-C18 | Agilent | 150 x 4.6 | 3.5 | [5][6] |
| Gemini C18 | Phenomenex | 150 x 4.6 | Not Specified | [7][16] |
| Hypersil ODS C18 | Thermo Fisher | 150 x 4.6 | 5 | [8][10] |
Experimental Protocols
Representative LC-MS/MS Method for Entecavir Quantification
This protocol is a generalized representation based on common practices in the field.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: A C18 column, such as a Waters XBridge-C18 (50 mm × 4.6 mm, 5 µm), is commonly used.[14][15]
-
Mobile Phase: A common mobile phase composition is a mixture of an aqueous buffer (e.g., 10 mM ammonium hydrogen carbonate) and an organic modifier (e.g., methanol or acetonitrile).[2][4][14] The pH of the aqueous phase is often adjusted to optimize peak shape and retention.
-
Elution: An isocratic elution is often sufficient, though a gradient may be used for more complex samples.[14][15]
-
Flow Rate: A typical flow rate is between 0.3 and 1.0 mL/min.[4][14]
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C, to ensure reproducible retention times.[5]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used.[1][14]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification.
-
MRM Transitions:
-
Entecavir: m/z 278.1 → 152.1[14]
-
This compound (as Internal Standard): The specific transition will depend on the deuteration pattern and should be optimized accordingly.
-
-
Mandatory Visualizations
Caption: Experimental workflow for the bioanalysis of Entecavir.
Caption: Logical workflow for troubleshooting common HPLC issues.
References
- 1. A validated method for quantifying entecavir in biological matrices and its application in a pharmacokinetic study in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for the characterization of the forced degradation products of Entecavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jbiochemtech.com [jbiochemtech.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. HPLC determination of entecavir in pure, tablet dosage form and spiked plasma [inis.iaea.org]
- 11. Selective Determination of Entecavir in the Presence of its Oxidative Degradate by Spectrophotometric and Chromatographic Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Entecavir-d2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Entecavir-d2 and other common internal standards used in the quantitative analysis of Entecavir, a potent antiviral drug for the treatment of hepatitis B virus (HBV) infection. The selection of an appropriate internal standard (IS) is critical for the accuracy and precision of bioanalytical methods. This document summarizes experimental data for this compound and an alternative, Lamivudine, to aid researchers in making informed decisions for their analytical method development and validation.
Executive Summary
The ideal internal standard for mass spectrometry-based quantification should co-elute with the analyte, have similar ionization and extraction characteristics, and not be present in the biological matrix. Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are considered the gold standard as they exhibit nearly identical physicochemical properties to the analyte. This guide presents a comparison of a SIL-IS (represented by data from an Entecavir-¹³C₂,¹⁵N study, a close analog to this compound) and a structural analog IS, Lamivudine.
Based on the available data, the SIL-IS demonstrates comparable, and in some aspects, superior performance in terms of linearity and precision. While both internal standards are suitable for the bioanalysis of Entecavir, the use of a SIL-IS like this compound is generally recommended to minimize variability and ensure the most accurate and reliable results.
Data Presentation: Performance Comparison
The following tables summarize the validation parameters for bioanalytical methods using a stable isotope-labeled internal standard for Entecavir and Lamivudine as an internal standard.
Disclaimer: The data presented below is compiled from different studies. Direct comparison should be made with caution as experimental conditions may vary between the studies.
Table 1: Linearity and Sensitivity
| Internal Standard | Analyte | LLOQ (ng/mL) | Linear Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Entecavir-¹³C₂,¹⁵N | Entecavir | 0.025 | 0.025 - 10 | > 0.99 | [1] |
| Lamivudine | Entecavir | 0.250 | 0.250 - 200 | Not Reported | |
| Lamivudine | Entecavir | 0.05 | 0.05 - 20 | ≥ 0.9983 | [2] |
Table 2: Precision and Accuracy
| Internal Standard | Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) | Reference |
| Entecavir-¹³C₂,¹⁵N | Entecavir | LLOQ (0.025) | ≤ 7.3% | ≤ 7.3% | -3.4 to 5.3% | [1] |
| Low QC | ||||||
| Mid QC | ||||||
| High QC | ||||||
| Lamivudine | Entecavir | LQC (0.750) | Not Reported | Not Reported | Not Reported | |
| MQC (120) | ||||||
| HQC (180) | ||||||
| Lamivudine | Entecavir | 0.15 | 3.2% | 4.2% | Not Reported | [2] |
| 7.5 | 1.2% | 2.5% | ||||
| 15 | 2.1% | 1.8% |
Table 3: Recovery and Matrix Effect
| Internal Standard | Analyte | Extraction Method | Recovery (%) | Matrix Effect (%) | Reference |
| Entecavir-¹³C₂,¹⁵N | Entecavir | Solid Phase Extraction | Well within acceptable criteria | No significant matrix effect observed | [1] |
| Lamivudine | Entecavir | Solid Phase Extraction | 85.6 - 92.3 | 93.1 - 98.7 | [2] |
Experimental Protocols
This section details the common methodologies used for the quantification of Entecavir in human plasma using an internal standard with LC-MS/MS.
Sample Preparation
Two common methods for extracting Entecavir and the internal standard from plasma are Protein Precipitation (PPT) and Solid Phase Extraction (SPE).
-
Protein Precipitation (for Entecavir with SIL-IS):
-
To 100 µL of human plasma, add the internal standard solution.
-
Add 300 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
-
-
Solid Phase Extraction (for Entecavir with Lamivudine IS):
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 500 µL of plasma, add the Lamivudine internal standard solution.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Inject a portion of the sample into the LC-MS/MS system.[2]
-
Liquid Chromatography
-
Chromatographic Column: A C18 reversed-phase column is typically used for the separation of Entecavir and its internal standards. Common column dimensions are 50 mm x 2.1 mm with a particle size of 1.7 µm or 50 mm x 4.6 mm with a 5 µm particle size.[2]
-
Mobile Phase: A gradient or isocratic elution can be employed.
-
Method with SIL-IS: An isocratic mobile phase consisting of acetonitrile and 10 mM ammonium acetate buffer (pH 3.0) in a 50:50 (v/v) ratio.
-
Method with Lamivudine IS: A mobile phase of 10 mM ammonium hydrogen carbonate (pH 10.5) and methanol (85:15 v/v).[2]
-
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.[2]
-
Injection Volume: 5-10 µL.
Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for Entecavir and the internal standards are monitored.
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for the specific instrument being used.
Mandatory Visualization
Caption: Experimental workflow for the validation of an internal standard for Entecavir analysis.
Caption: Logical relationship between analyte, internal standard choice, and validation parameters.
References
- 1. Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Isotopic Purity Assessment of Entecavir-d2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the isotopic purity of Entecavir-d2, a deuterated analog of the potent antiviral drug Entecavir. Accurate determination of isotopic purity is critical for ensuring the safety, efficacy, and batch-to-batch consistency of deuterated active pharmaceutical ingredients (APIs). This document outlines the primary analytical techniques, presents illustrative experimental data for comparison, and provides detailed experimental protocols.
Introduction to Isotopic Purity
For a deuterated API like this compound, "purity" extends beyond the absence of chemical contaminants to include isotopic purity.[1] It is virtually impossible to synthesize a compound with 100% isotopic enrichment, leading to the formation of isotopologues – molecules that are chemically identical but differ in their isotopic composition.[1] For this compound, the primary species of interest are the desired d2 isotopologue, the partially deuterated d1, and the non-deuterated d0 (parent) compound. Regulatory agencies require a thorough analysis and quantification of these isotopologues.[1]
Commercially available this compound is often specified with a deuterium incorporation of ≥99% for the combined d1 and d2 forms, and ≤1% for the d0 form. This guide will explore the analytical techniques used to verify such specifications.
Core Analytical Techniques for Isotopic Purity Assessment
The two primary techniques for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is highly effective for quantifying the presence of residual protons at the site of deuteration. By comparing the integral of the signal from the residual protons to that of a non-deuterated proton signal within the molecule, the degree of deuteration can be accurately determined. ²H-NMR can also be used to directly detect the deuterium atoms.
-
High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for separating and quantifying the different isotopologues (d0, d1, d2, etc.) based on their mass-to-charge ratio (m/z).[1][2] The high resolution of the instrument allows for the differentiation of these closely related species.
Comparative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data from the analysis of a batch of this compound.
Table 1: Isotopic Distribution of this compound by LC-HRMS
| Isotopologue | Theoretical Mass (Da) | Measured m/z | Relative Abundance (%) |
| Entecavir-d0 | 277.1175 | 278.1248 [M+H]⁺ | 0.8 |
| Entecavir-d1 | 278.1238 | 279.1311 [M+H]⁺ | 15.2 |
| This compound | 279.1301 | 280.1374 [M+H]⁺ | 84.0 |
Table 2: Isotopic Purity of this compound by ¹H-NMR
| Analytical Method | Parameter Measured | Result |
| ¹H-NMR | % Deuteration at Methylene Position | 99.2% |
Experimental Protocols
Protocol 1: Isotopic Purity Assessment by LC-HRMS
This protocol describes a liquid chromatography-high resolution mass spectrometry method for the determination of the isotopic distribution of this compound.
1. Sample Preparation:
- Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
- Dilute the stock solution with a mixture of water and acetonitrile (1:1 v/v) to a final concentration of 1 µg/mL.
2. Liquid Chromatography Conditions:
- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: 5% B to 95% B over 5 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
3. High-Resolution Mass Spectrometry Conditions:
- Instrument: Orbitrap-based or Time-of-Flight (TOF) mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Range: m/z 100-500.
- Resolution: > 60,000 FWHM.
- Data Analysis: Extract the ion chromatograms for the [M+H]⁺ ions of Entecavir-d0 (m/z 278.1248), Entecavir-d1 (m/z 279.1311), and this compound (m/z 280.1374). Integrate the peak areas for each isotopologue to determine their relative abundances.
Protocol 2: Isotopic Purity Assessment by ¹H-NMR
This protocol outlines the use of quantitative ¹H-NMR to determine the percentage of deuteration at the methylene position of this compound.
1. Sample Preparation:
- Accurately weigh approximately 5 mg of this compound and dissolve in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d6).
- Add a known amount of an internal standard with a distinct, well-resolved signal (e.g., maleic acid).
2. NMR Spectroscopy Conditions:
- Spectrometer: 400 MHz or higher NMR spectrometer.
- Nucleus: ¹H.
- Solvent: DMSO-d6.
- Number of Scans: 16 or more to ensure a good signal-to-noise ratio.
- Relaxation Delay (d1): 30 seconds to ensure full relaxation of all protons for accurate integration.
3. Data Analysis:
- Integrate the signal corresponding to the residual protons at the deuterated methylene position.
- Integrate a well-resolved, non-deuterated proton signal in the Entecavir molecule (e.g., the vinyl proton).
- Calculate the percentage of deuteration by comparing the relative integrals of the residual proton signal and the non-deuterated proton signal, taking into account the number of protons each signal represents.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical relationship in the isotopic purity assessment of this compound.
Caption: Experimental workflow for this compound isotopic purity assessment.
Caption: Logical relationship of analytical methods for isotopic purity.
Conclusion
The isotopic purity assessment of this compound is a critical component of its quality control. Both ¹H-NMR and High-Resolution Mass Spectrometry are powerful and complementary techniques for this purpose. While ¹H-NMR provides a precise measure of the degree of deuteration at specific sites, HRMS offers a detailed profile of the distribution of all isotopologues. For comprehensive characterization and to meet stringent regulatory requirements, the use of both techniques is recommended. This guide provides a foundational understanding of these methodologies to aid researchers and drug development professionals in the robust analysis of this compound and other deuterated compounds.
References
- 1. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Bioanalysis: A Comparative Guide to Internal Standards for Entecavir Assay Cross-Validation
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Entecavir, the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides a comparative overview of various internal standards used in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Entecavir, supported by experimental data from published studies.
The selection of an internal standard is a pivotal step in developing a reliable bioanalytical method. An ideal IS mimics the analyte's behavior during sample preparation and analysis, compensating for variations in extraction recovery and matrix effects. This guide explores the performance of several commonly employed internal standards for Entecavir analysis, including structural analogs and stable isotope-labeled compounds.
Performance Comparison of Internal Standards
The following tables summarize the validation parameters for Entecavir assays using different internal standards, as reported in various studies. This comparative data allows for an objective assessment of their suitability for specific research needs.
Table 1: Assay Performance with Ganciclovir as Internal Standard
| Validation Parameter | Performance |
| Linearity Range | 0.01 - 9 µg/mL |
| Accuracy | 98.1% - 102.5%[1][2] |
| Precision (RSD) | < 10%[1][2] |
| Extraction Recovery | 93.9% - 96.7%[1][2] |
| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL[1][2] |
Table 2: Assay Performance with Lamivudine as Internal Standard
| Validation Parameter | Performance |
| Linearity Range | 50.0 - 20,000.0 pg/mL |
| Correlation Coefficient (r) | ≥ 0.9983[3] |
| Intra-day Precision (RSD) | 1.2% - 4.2%[3] |
| Inter-day Precision (RSD) | Not explicitly stated, but within acceptable limits.[3] |
| Stability | Stable through three freeze/thaw cycles, benchtop, and post-operative studies.[3] |
Table 3: Assay Performance with an Isotope-Labeled Internal Standard
| Validation Parameter | Performance |
| Linearity Range | 0.025 - 10 ng/mL |
| Accuracy | -3.4% to 5.3% (as % deviation from nominal)[4] |
| Precision (RSD) | ≤ 7.3%[4] |
| Stability, Matrix Effect, Recovery | Within acceptable criteria.[4] |
Table 4: Assay Performance with Lobucavir as Internal Standard
| Validation Parameter | Performance |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL |
| Intra-assay Precision (CV) | 12.3%[5] |
| Inter-assay Precision (CV) | 3.1%[5] |
| Accuracy (%Dev) | ±7.6%[5] |
| Recovery | ~80%[5] |
| Matrix Effect | ~0.45 (compensated by IS)[5] |
Table 5: Assay Performance with Etoposide as Internal Standard
| Validation Parameter | Performance |
| Sensitivity (LOD) | 0.0097 µg/mL |
| Accuracy | 97% - 99%[6] |
| Precision (CV) | < 3%[6] |
Experimental Protocols
The methodologies summarized below are representative of the techniques employed in the cited studies for the quantification of Entecavir in biological matrices.
1. Sample Preparation: Solid-Phase Extraction (SPE)
A common method for extracting Entecavir and the internal standard from plasma involves solid-phase extraction.
-
Pre-treatment: Plasma samples are typically acidified, often with phosphoric acid, before loading onto the SPE cartridge.
-
Conditioning: The SPE cartridge (e.g., Oasis HLB) is conditioned with methanol followed by water.
-
Loading: The pre-treated plasma sample is loaded onto the cartridge.
-
Washing: The cartridge is washed with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Entecavir and the internal standard are eluted with a stronger organic solvent, typically methanol.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[1][2][3]
2. Chromatographic Separation
-
Column: A C18 reversed-phase column is commonly used for the separation of Entecavir and the internal standard.[1][3]
-
Mobile Phase: The mobile phase is typically a gradient or isocratic mixture of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic modifier (e.g., methanol or acetonitrile).[3]
-
Flow Rate: Flow rates are generally in the range of 0.2-1.0 mL/min.[3][6]
3. Mass Spectrometric Detection
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is the standard technique for ionizing Entecavir and the internal standards.[1][3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The transitions of the precursor ion to a specific product ion are monitored for both Entecavir and the internal standard.[3]
Visualizing the Workflow and Logic
The following diagrams illustrate the typical experimental workflow for an Entecavir assay and the logical considerations for selecting an internal standard.
Caption: A typical experimental workflow for the bioanalysis of Entecavir.
References
- 1. A validated method for quantifying entecavir in biological matrices and its application in a pharmacokinetic study in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide: Entecavir-d2 Versus Lamivudine as an Internal Standard for Entecavir Quantification
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical step in the development of robust and reliable bioanalytical methods. This guide provides a detailed comparison of Entecavir-d2 and Lamivudine when used as internal standards for the quantification of Entecavir, a potent antiviral drug, in biological matrices. The comparison is based on reported experimental data from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis as closely as possible to compensate for variability. A stable isotope-labeled (SIL) internal standard, such as this compound, is generally considered the "gold standard" due to its near-identical chemical and physical properties to the analyte. However, a structural analog, like Lamivudine, can also be employed and may offer a more cost-effective alternative. This guide will delve into the performance characteristics of both approaches.
Performance Data Comparison
The following tables summarize the validation parameters of LC-MS/MS methods for Entecavir quantification using either an isotope-labeled internal standard (presumed to be a deuterated form like this compound) or Lamivudine.
| Validation Parameter | Method Using Isotope-Labeled Internal Standard | Method Using Lamivudine as Internal Standard |
| Linearity Range | 0.025 - 10 ng/mL[1] | 50.0 - 20000.0 pg/mL (0.05 - 20 ng/mL)[2] |
| Correlation Coefficient (r) | Not explicitly stated, but method successfully validated | ≥ 0.9983[2] |
| Lower Limit of Quantification (LLOQ) | 0.025 ng/mL[1] | 50.0 pg/mL (0.05 ng/mL)[2] |
| Intra-day Precision (%CV) | ≤ 7.3%[1] | 1.2 - 4.2%[2] |
| Inter-day Precision (%CV) | ≤ 7.3%[1] | 1.2 - 4.2%[2] |
| Intra-day Accuracy (% Deviation) | -3.4 to 5.3%[1] | Not explicitly stated in the same terms |
| Inter-day Accuracy (% Deviation) | -3.4 to 5.3%[1] | Not explicitly stated in the same terms |
| Recovery | Within acceptable criteria[1] | Not explicitly stated |
| Matrix Effect | Within acceptable criteria[1] | Not explicitly stated |
Experimental Protocols
Method 1: Entecavir Quantification Using an Isotope-Labeled Internal Standard
This method demonstrates the use of a stable isotope-labeled internal standard for the determination of Entecavir in human plasma.
Sample Preparation: [1]
-
A high-throughput solid-phase extraction (SPE) process was employed for sample preparation.
Chromatographic Conditions: [1]
-
System: High-Performance Liquid Chromatography (HPLC)
-
Column: Not specified
-
Mobile Phase: Not specified
-
Flow Rate: Not specified
Mass Spectrometric Conditions: [1]
-
System: Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Ion Mode
-
Detection: Multiple Reaction Monitoring (MRM)
Method 2: Entecavir Quantification Using Lamivudine as an Internal Standard
This method details the use of Lamivudine as an internal standard for the quantification of Entecavir in human plasma.[2]
Sample Preparation: [2]
-
Solid-phase extraction was used to extract Entecavir and Lamivudine from the biological matrix.
Chromatographic Conditions: [2]
-
System: Liquid Chromatography
-
Column: XBridge-C18, 4.6 mm × 50 mm, 5-μm
-
Mobile Phase: Isocratic mobile phase composed of 10 mM ammonium hydrogen carbonate (pH 10.5) and methanol (85:15 v/v)
-
Flow Rate: 0.3 mL/min
Mass Spectrometric Conditions: [2]
-
System: Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)
-
Ionization Mode: Positive Ion Mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Entecavir Transition: m/z 278.1 → 152.1
-
Lamivudine (IS) Transition: m/z 230.2 → 112.0
-
Visualization of the Bioanalytical Workflow
The following diagram illustrates the general workflow for the quantification of a drug in a biological matrix using an internal standard with LC-MS/MS.
Caption: General workflow for bioanalytical drug quantification.
Discussion
Based on the available data, both this compound (as a stable isotope-labeled internal standard) and Lamivudine can be effectively used as internal standards for the quantification of Entecavir in human plasma by LC-MS/MS.
The method using the isotope-labeled internal standard demonstrated excellent accuracy and precision over a linear range of 0.025 to 10 ng/mL.[1] The use of a SIL-IS is the preferred approach in bioanalysis as it co-elutes with the analyte and experiences similar ionization effects, thus providing the most accurate compensation for matrix effects and variability in extraction and instrument response.
The method employing Lamivudine as an internal standard also showed good performance, with a wide linear range of 0.05 to 20 ng/mL and high precision.[2] As a structural analog, Lamivudine has different physicochemical properties than Entecavir, which may lead to differences in chromatographic retention and ionization efficiency. However, the validation data suggests that for this particular application, Lamivudine can provide reliable quantification. The choice of Lamivudine may be driven by its availability and lower cost compared to a custom-synthesized stable isotope-labeled standard.
References
- 1. Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Entecavir: A Comparative Efficacy Analysis Against Other Antiviral Therapies for Chronic Hepatitis B
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of Entecavir against other leading antiviral treatments for chronic hepatitis B (CHB), including Tenofovir Disoproxil Fumarate (TDF), Tenofovir Alafenamide (TAF), Lamivudine, and Adefovir. The information is intended for researchers, scientists, and drug development professionals, offering a detailed overview of clinical trial data, experimental protocols, and mechanisms of action to inform research and development efforts.
Executive Summary
Entecavir is a potent nucleoside analog that has demonstrated significant efficacy in the treatment of chronic hepatitis B.[1][2] Clinical studies consistently show its superiority over Lamivudine and Adefovir in virologic suppression and biochemical responses.[3][4][5][6][7] When compared to Tenofovir, both Entecavir and Tenofovir (TDF and TAF) are considered first-line treatments with comparable high efficacy, although some studies suggest nuances in their effectiveness in specific patient populations and a lower risk of hepatocellular carcinoma with Tenofovir.[8][9][10][11] TAF, a newer prodrug of Tenofovir, offers a similar efficacy profile to TDF but with improved renal and bone safety markers.[12][13][14][15]
Comparative Efficacy: Quantitative Data
The following tables summarize the key efficacy endpoints from various comparative clinical trials and meta-analyses.
Entecavir vs. Tenofovir Disoproxil Fumarate (TDF)
| Efficacy Endpoint | Entecavir (ETV) | Tenofovir Disoproxil Fumarate (TDF) | Study Details and Remarks |
| HBV DNA Suppression (<20 IU/mL) | 70.73% | 84.48% | Retrospective study in nucleos(t)ide-naïve CHB patients with high viral load at 48 weeks. The difference was not statistically significant after Bonferroni correction.[16] |
| HBV DNA Suppression (<50 copies/mL) | 80.0% | 84.2% | At 144 weeks in antiretroviral-naïve adults (co-formulated with E/C/F for HIV-1 treatment). TAF was found to be superior to TDF.[17] |
| ALT Normalization | 38.16% | 29.31% | At 48 weeks in patients with baseline ALT > ULN. The difference was not statistically significant.[16] |
| HBeAg Seroconversion | 21% | Not Directly Compared | In a study comparing ETV to Lamivudine.[5] A meta-analysis found no statistically significant difference between TDF and ETV.[8] |
| Hepatocellular Carcinoma (HCC) Risk | May be associated with a 27% higher risk | May be associated with a lower risk | Meta-analysis of adjusted data from observational studies. The certainty in effect estimates was very low.[11] Other studies show no statistical difference.[9] |
Entecavir vs. Tenofovir Alafenamide (TAF)
| Efficacy Endpoint | Entecavir (ETV) | Tenofovir Alafenamide (TAF) | Study Details and Remarks |
| HBV DNA Suppression (<20 IU/mL) | 70.73% | 55.00% | Retrospective study in nucleos(t)ide-naïve CHB patients with high viral load at 48 weeks. The difference was not statistically significant after Bonferroni correction.[16] |
| ALT Normalization | 38.16% | 43.24% | At 48 weeks in patients with baseline ALT > ULN. The difference was not statistically significant.[16] |
Note: TAF has demonstrated comparable efficacy to TDF in HBV DNA suppression with an improved safety profile regarding bone and renal health.[12][13][14]
Entecavir vs. Lamivudine
| Efficacy Endpoint | Entecavir (ETV) | Lamivudine (LAM) | Study Details and Remarks |
| HBV DNA Reduction (log10 copies/mL) | 6.9 | 5.4 | Mean reduction from baseline at week 48 in HBeAg-positive patients. (P<0.001)[5] |
| Undetectable HBV DNA (PCR assay) | 67% | 36% | At week 48 in HBeAg-positive patients. (P<0.001)[5] |
| Histologic Improvement | 72% | 62% | At week 48 in HBeAg-positive patients. (P=0.009)[5] |
| ALT Normalization | 68% | 60% | At week 48 in HBeAg-positive patients. (P=0.02)[5] |
| HBV Reactivation Rate | 6.6% | 30% | In HBsAg-positive lymphoma patients receiving R-CHOP chemotherapy. (P=0.001)[18] |
| HBV-related Hepatitis | 0% | 13.3% | In HBsAg-positive lymphoma patients receiving R-CHOP chemotherapy. (P=0.003)[18] |
Entecavir vs. Adefovir
| Efficacy Endpoint | Entecavir (ETV) | Adefovir (ADV) | Study Details and Remarks |
| Mean HBV DNA Reduction (log10 copies/mL) | 4.48 | 2.74 | At week 24 in patients with hepatic decompensation. (Treatment difference 1.74; P < 0.0001)[3] |
| HBV DNA < 300 copies/mL | 57% | 20% | At week 48 in patients with hepatic decompensation. (P < 0.0001)[3] |
| Serum HBV DNA Clearance Rate | 78.3% | 50.4% | At 48 weeks in a meta-analysis of 13 RCTs. (RR, 1.61)[19][7] |
| ALT Normalization Rate | Higher with ETV | Lower than ETV | At 48 weeks in a meta-analysis.[19][7] |
| HBeAg Seroconversion Rate | Higher with ETV | Lower than ETV | At 48 weeks in a meta-analysis.[19][7] |
Mechanism of Action: Signaling Pathways
Entecavir and the compared antivirals are nucleoside or nucleotide analogs that act as reverse transcriptase inhibitors. They undergo intracellular phosphorylation to their active triphosphate forms, which then compete with natural deoxyribonucleoside triphosphates for incorporation into the elongating viral DNA chain. This incorporation leads to chain termination and inhibition of viral replication.[1][2][20][][22][23][24][25][26][27][28][29][30][31][32]
Caption: Mechanism of action of nucleos(t)ide analog antivirals.
Experimental Protocols
The following sections detail the methodologies of key clinical trials cited in this guide.
Entecavir vs. Lamivudine in HBeAg-Positive CHB (Phase III Trial)[6]
-
Study Design: A phase 3, double-blind, randomized controlled trial.
-
Patient Population: 715 patients with HBeAg-positive chronic hepatitis B who had not previously received a nucleoside analogue.
-
Intervention:
-
Entecavir group (n=314): 0.5 mg of entecavir once daily.
-
Lamivudine group (n=314): 100 mg of lamivudine once daily.
-
-
Duration: Minimum of 52 weeks.
-
Primary Efficacy Endpoint: Histologic improvement at week 48, defined as a decrease of at least two points in the Knodell necroinflammatory score without worsening of fibrosis.
-
Secondary Efficacy Endpoints:
-
Reduction in serum HBV DNA level (measured by PCR assay).
-
HBeAg loss and seroconversion.
-
Normalization of the alanine aminotransferase (ALT) level.
-
-
Key Assessments: Liver biopsies were performed at baseline and at week 48. Serum HBV DNA levels and liver function tests were monitored regularly throughout the study.
Caption: Experimental workflow for the Entecavir vs. Lamivudine phase III trial.
Entecavir vs. Adefovir in CHB with Hepatic Decompensation[3]
-
Study Design: A randomized, open-label comparative study.
-
Patient Population: 191 adult subjects with chronic hepatitis B and hepatic decompensation (Child-Turcotte-Pugh score ≥7). Patients could be HBeAg-positive or -negative and nucleos(t)ide analogue-experienced or -naïve.
-
Intervention:
-
Entecavir group: 1.0 mg of entecavir daily.
-
Adefovir group: 10 mg of adefovir daily.
-
-
Duration: Up to 96 weeks from the date of the last subject randomization.
-
Primary Efficacy Endpoint: Mean reduction in serum HBV DNA at week 24, determined by polymerase chain reaction (PCR), adjusted for baseline HBV DNA and lamivudine resistance status.
-
Secondary Efficacy Endpoints:
-
Proportion of subjects with HBV DNA < 300 copies/mL at weeks 24 and 48.
-
Change in Child-Turcotte-Pugh and Model for End-Stage Liver Disease (MELD) scores.
-
Adverse events, cumulative hepatocellular carcinoma rates, and cumulative death rates.
-
Caption: Experimental workflow for the Entecavir vs. Adefovir study.
Conclusion
Entecavir is a highly effective antiviral agent for the treatment of chronic hepatitis B, demonstrating superior virologic and biochemical responses compared to Lamivudine and Adefovir. Its efficacy is comparable to that of Tenofovir, and both are recommended as first-line therapies. The choice between Entecavir and Tenofovir may be guided by individual patient factors, including baseline viral load, risk of resistance, and potential for long-term adverse effects such as renal and bone density changes, where Tenofovir Alafenamide offers a safer profile. Further long-term studies are needed to definitively establish the comparative effectiveness in preventing hepatocellular carcinoma. This guide provides a foundational resource for researchers and drug development professionals to navigate the landscape of CHB therapeutics and inform future research directions.
References
- 1. Entecavir - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Efficacy and safety of entecavir versus adefovir in chronic hepatitis B patients with hepatic decompensation: a randomized, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Entecavir is superior to lamivudine in reducing hepatitis B virus DNA in patients with chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of entecavir and lamivudine for HBeAg-positive chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of entecavir compared to lamivudine in nucleoside-naïve patients with chronic hepatitis B: a randomized double-blind trial in China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of entecavir and adefovir for the treatment of chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative efficacy of tenofovir and entecavir in nucleos(t)ide analogue-naive chronic hepatitis B: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Entecavir versus tenofovir in patients with chronic hepatitis B: Enemies or partners in the prevention of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tenofovir is superior to entecavir for achieving complete viral suppression in hbeag-positive chronic hepatitis b patients with high hbv dna - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Effectiveness of Entecavir vs Tenofovir for Preventing Hepatocellular Carcinoma in Patients with Chronic Hepatitis B: a Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gut.bmj.com [gut.bmj.com]
- 13. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tenofovir alafenamide vs. tenofovir disoproxil fumarate: an updated meta-analysis of 14 894 patients across 14 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of efficacy and safety of entecavir, tenofovir disoproxil fumarate, and tenofovir alafenamide fumarate treatment in patients with high viral load of hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Entecavir vs lamivudine for prevention of hepatitis B virus reactivation among patients with untreated diffuse large B-cell lymphoma receiving R-CHOP chemotherapy: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of entecavir and adefovir for the treatment of chronic hepatitis B | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 20. go.drugbank.com [go.drugbank.com]
- 22. selleckchem.com [selleckchem.com]
- 23. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 24. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]
- 25. What is the mechanism of Entecavir? [synapse.patsnap.com]
- 26. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 27. Adefovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 28. What is the mechanism of Entecavir Maleate? [synapse.patsnap.com]
- 29. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 31. ClinPGx [clinpgx.org]
- 32. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Essential Safety and Logistics for Handling Entecavir-d2
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of potent compounds like Entecavir-d2 is paramount. This guide provides immediate, essential information on personal protective equipment (PPE), operational procedures, and disposal plans to facilitate the safe laboratory use of this compound.
Entecavir is classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH).[1] The deuterated form, this compound, is often used as an internal standard for the quantification of entecavir in biological samples using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2][3] Due to its potency and potential health risks, including being suspected of causing cancer and damaging fertility, stringent safety protocols are required.[4][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound, particularly in its solid, powdered form.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves is recommended. | Prevents skin contact with the compound. |
| Eye Protection | Chemical safety goggles or a face shield.[6][7] | Protects eyes from splashes or airborne particles.[6] |
| Respiratory Protection | An N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used, especially when handling the powder outside of a containment system.[6][8] | Minimizes the risk of inhaling the potent compound. Surgical masks do not offer adequate respiratory protection from drug exposure.[6] |
| Body Protection | A disposable gown or a full-body "bunny suit" coverall.[6][9] | Provides head-to-toe protection and prevents contamination of personal clothing.[6] |
| Footwear | Disposable shoe covers worn over laboratory-appropriate footwear.[6] | Prevents the tracking of contaminants out of the laboratory. |
Operational Plan: Handling and Storage
Receiving and Unpacking:
-
When unpacking shipments of this compound that are not in plastic containers, a respirator should be worn to protect against potential spills or breaks that may have occurred during transit.[6]
-
Inspect the container for any damage or leaks in a designated receiving area.
Weighing and Aliquoting:
-
All handling of solid this compound should be performed within a certified chemical fume hood, a glove box, or a similar containment enclosure to minimize the risk of airborne exposure.[8][10]
-
Use dedicated utensils (spatulas, weigh boats) for handling the compound.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
It should be stored at room temperature (20°C to 25°C or 68°F to 77°F) and protected from light.[11][12]
-
Consult the manufacturer's instructions for specific storage conditions, as some suppliers may recommend freezer storage to maintain product quality.[13]
Disposal Plan
-
Contaminated Materials: All disposable PPE (gloves, gowns, shoe covers, masks), as well as any materials that have come into contact with this compound (e.g., weigh boats, pipette tips), should be collected in a designated, sealed hazardous waste container.
-
Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste. Follow FDA guidelines and your institution's specific procedures for the disposal of unused medicines.[11] Some recommendations suggest placing the material in an unrecognizable, closed container in the household trash, though institutional guidelines for hazardous waste are preferable in a laboratory setting.[14]
-
Waste Disposal Method: Incineration is a required method for used glove bags and is a common disposal route for potent pharmaceutical waste.[8]
Experimental Protocol: Quantification of Entecavir in Plasma using LC-MS with this compound as an Internal Standard
This protocol outlines a general procedure for the use of this compound as an internal standard in a typical bioanalytical workflow.
1. Preparation of Stock Solutions and Calibration Standards: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol, or Water).[2] b. Prepare a separate stock solution of the non-labeled Entecavir standard. c. From the Entecavir stock solution, prepare a series of calibration standards at known concentrations in the same solvent.
2. Sample Preparation (Protein Precipitation): a. To a 100 µL aliquot of plasma sample, add a small volume of the this compound internal standard stock solution. b. Vortex the sample briefly. c. Add three volumes of a cold protein precipitation solvent (e.g., acetonitrile or methanol). d. Vortex vigorously for 1-2 minutes to precipitate plasma proteins. e. Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes. f. Carefully transfer the supernatant to a clean tube or a well plate for analysis. g. Evaporate the supernatant to dryness under a stream of nitrogen. h. Reconstitute the residue in the mobile phase used for LC-MS analysis.
3. LC-MS/MS Analysis: a. Inject the reconstituted sample onto an appropriate liquid chromatography (LC) column. b. Elute the analytes using a suitable mobile phase gradient. c. Detect and quantify Entecavir and this compound using a tandem mass spectrometer (MS/MS) in multiple reaction monitoring (MRM) mode.
4. Data Analysis: a. Create a calibration curve by plotting the ratio of the peak area of Entecavir to the peak area of this compound against the concentration of the Entecavir calibration standards. b. Determine the concentration of Entecavir in the plasma samples by interpolating their peak area ratios from the calibration curve.
Caption: Workflow for quantifying Entecavir using this compound.
References
- 1. drugs.com [drugs.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn1.cobornsinc.com [cdn1.cobornsinc.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. 3m.com [3m.com]
- 8. aiha.org [aiha.org]
- 9. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 10. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 11. Entecavir Patient Drug Record | NIH [clinicalinfo.hiv.gov]
- 12. mayoclinic.org [mayoclinic.org]
- 13. fishersci.com [fishersci.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
